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Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 5-bromo-1-ethyl-2-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the physicochemical properties of the novel aromatic compound, 5-bromo-1-ethyl-2-iodo-3-methylbenzene. In the re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of the novel aromatic compound, 5-bromo-1-ethyl-2-iodo-3-methylbenzene. In the realm of drug discovery and development, a profound understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document is structured to deliver not just data, but a cohesive narrative that explains the "why" behind the experimental and predictive methodologies, ensuring a blend of technical accuracy and practical insight.

Molecular Structure and Fundamental Properties

5-bromo-1-ethyl-2-iodo-3-methylbenzene is a polysubstituted aromatic compound with the chemical formula C₉H₁₀BrI. Its structure, characterized by the presence of a bulky iodine atom ortho to an ethyl group and a bromine atom meta to it, suggests a molecule with significant lipophilicity and potential for specific steric and electronic interactions. These features are critical in its role as a potential scaffold or intermediate in medicinal chemistry.

A summary of its core physical and chemical identifiers is presented below. While experimental data for this specific molecule is not widely available, the table includes data from its constituent structural analogs to provide a scientifically grounded estimation of its properties.

Property5-bromo-1-ethyl-2-iodo-3-methylbenzene (Target)5-bromo-2-iodotoluene[1][2][3]1-ethyl-2-iodo-3-methylbenzene[4][5]2-bromo-1-ethyl-3-methylbenzene[6]
CAS Number 1208075-21-1116632-39-4175277-95-965232-55-5
Molecular Formula C₉H₁₀BrIC₇H₆BrIC₉H₁₁IC₉H₁₁Br
Molecular Weight 324.99 g/mol 296.93 g/mol 246.09 g/mol 199.09 g/mol
Boiling Point Estimated: >263 °C263 °CNot AvailableNot Available
Density Estimated: ~1.8-2.1 g/mL2.08 g/mL at 25 °CNot AvailableNot Available
Refractive Index Estimated: ~1.65n20/D 1.65Not AvailableNot Available
Predicted logP Estimated: ~4.5-5.03.63.73.8

Note: Estimated values for the target compound are derived from the trends observed in its structural analogs.

Lipophilicity and Solubility: Critical Determinants of Bioavailability

The octanol-water partition coefficient (logP) is a cornerstone in drug design, providing a quantitative measure of a compound's lipophilicity. A balanced logP is often crucial for oral bioavailability, allowing the molecule to partition into lipidic membranes while maintaining sufficient aqueous solubility for transport in the bloodstream. Given the predicted logP values of its analogs, 5-bromo-1-ethyl-2-iodo-3-methylbenzene is expected to be a highly lipophilic compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," 5-bromo-1-ethyl-2-iodo-3-methylbenzene is predicted to exhibit poor solubility in aqueous media and high solubility in common organic solvents. This is a general characteristic of organic halides.[7] The large, nonpolar surface area contributed by the benzene ring and the ethyl and methyl groups, combined with the hydrophobic nature of the halogen substituents, drives this behavior.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneHighStrong van der Waals interactions between the non-polar solute and solvent.
Non-Polar Aromatic Toluene, BenzeneHighFavorable π-stacking and van der Waals interactions.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe dipole moment of the solvent can induce a dipole in the aromatic ring, aiding dissolution.
Polar Protic Ethanol, MethanolLow to ModerateThe energy cost of disrupting the hydrogen-bonding network of the solvent is not sufficiently compensated by solute-solvent interactions.
Aqueous Water, BuffersVery LowThe high polarity and strong hydrogen-bonding of water make it a poor solvent for this lipophilic molecule.
Experimental Determination of logP: The Shake-Flask Method

The gold standard for experimentally determining logP is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water. The causality behind this choice lies in its direct, equilibrium-based measurement, which, when performed correctly, provides a highly reliable value.

Experimental Protocol: Shake-Flask logP Determination

  • Preparation of Pre-Saturated Solvents: Equilibrate n-octanol and water (or a suitable buffer, typically PBS pH 7.4 for logD measurements) by stirring a mixture of the two for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 5-bromo-1-ethyl-2-iodo-3-methylbenzene in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Mixing Mixing Stock Solution->Mixing Pre-saturated Solvents Pre-saturated Solvents Pre-saturated Solvents->Mixing Equilibration Equilibration Mixing->Equilibration Phase Separation Phase Separation Equilibration->Phase Separation Quantification Quantification Phase Separation->Quantification Calculation Calculation Quantification->Calculation

Caption: Workflow for Shake-Flask logP Determination.

Ionization Constant (pKa): Predicting Charge State

The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH. For 5-bromo-1-ethyl-2-iodo-3-methylbenzene, which lacks strongly acidic or basic functional groups, the pKa is not expected to be within the physiologically relevant range. Halogenated aromatic hydrocarbons are generally considered neutral compounds. However, for derivatives that may incorporate ionizable moieties, understanding the methodology for pKa determination is essential.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The underlying principle is the monitoring of pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol: Potentiometric pKa Determination

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Dissolve a precisely weighed amount of the analyte in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Add the titrant (a standardized solution of HCl or NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first or second derivative of the titration curve.

G Start Start Calibrate pH Meter Calibrate pH Meter Start->Calibrate pH Meter Prepare Analyte Solution Prepare Analyte Solution Calibrate pH Meter->Prepare Analyte Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Analyte Solution->Titrate with Acid/Base Record pH vs. Volume Record pH vs. Volume Titrate with Acid/Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa End End Determine pKa->End

Caption: Workflow for Potentiometric pKa Determination.

Chemical Stability: Ensuring Therapeutic Integrity

The stability of a drug candidate is a critical quality attribute that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. Stability studies are designed to assess how a compound is affected by various environmental factors such as temperature, humidity, and light.

Accelerated Stability Testing

To expedite the drug development process, accelerated stability studies are conducted under stressed conditions. The data from these studies are used to predict the long-term stability of the compound. The choice of stress conditions is rationalized by the desire to accelerate degradation pathways that are likely to occur under normal storage conditions.

Experimental Protocol: Accelerated Stability Study

  • Sample Preparation: Prepare multiple, identical samples of 5-bromo-1-ethyl-2-iodo-3-methylbenzene, both as a solid and in a relevant solution (e.g., a potential formulation vehicle).

  • Storage Conditions: Place the samples in controlled environment chambers at elevated temperatures and humidity levels (e.g., 40°C/75% RH, 50°C/75% RH). Include a control group at long-term storage conditions (e.g., 25°C/60% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the pulled samples for purity and the presence of degradation products using a stability-indicating HPLC method. The method must be validated to separate the parent compound from any potential degradants.

  • Data Evaluation: Plot the concentration of the parent compound versus time for each condition. The degradation kinetics can be modeled (e.g., using zero-order or first-order kinetics) to predict the shelf-life under normal storage conditions.

G Start Start Prepare Samples Prepare Samples Start->Prepare Samples Store at Stressed Conditions Store at Stressed Conditions Prepare Samples->Store at Stressed Conditions Pull Samples at Time Points Pull Samples at Time Points Store at Stressed Conditions->Pull Samples at Time Points Analyze for Purity & Degradants Analyze for Purity & Degradants Pull Samples at Time Points->Analyze for Purity & Degradants Model Degradation Kinetics Model Degradation Kinetics Analyze for Purity & Degradants->Model Degradation Kinetics Predict Shelf-life Predict Shelf-life Model Degradation Kinetics->Predict Shelf-life End End Predict Shelf-life->End

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Exploratory

A Mechanistic Deep Dive into the Regioselectivity of Electrophilic Aromatic Substitution on 5-bromo-1-ethyl-2-iodo-3-methylbenzene

An In-depth Technical Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The predictability of regioselectivity in electrophilic aromatic substitution (EAS) reactions is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The predictability of regioselectivity in electrophilic aromatic substitution (EAS) reactions is paramount in the synthesis of complex, polysubstituted aromatic compounds, which are foundational scaffolds in medicinal chemistry. This guide provides a detailed mechanistic analysis of the EAS reaction for 5-bromo-1-ethyl-2-iodo-3-methylbenzene. By dissecting the electronic and steric properties of each substituent, we can logically predict the reaction's outcome. The analysis reveals a convergence of directing effects from the activating alkyl groups and favorable steric factors, leading to a strong prediction of electrophilic attack at the C4 position. This document elucidates the underlying principles, presents a detailed reaction mechanism using nitration as a model, and provides a representative experimental protocol, offering a comprehensive resource for professionals in chemical and pharmaceutical development.

The Fundamentals of Electrophilic Aromatic Substitution (EAS)

The most characteristic reaction of aromatic compounds is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring.[1] This process is fundamental to the synthesis of a vast array of functionalized aromatic molecules.

The General Mechanism: The Sigma Complex

The mechanism of EAS is a two-step process that temporarily disrupts the ring's aromaticity.[2]

  • Nucleophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺). This rate-determining step forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3]

  • Re-aromatization: A weak base removes a proton from the carbon atom bearing the electrophile, collapsing the intermediate and restoring the stable aromatic π system.[4]

The Role of Substituents: Activation and Deactivation

Substituents already present on the benzene ring profoundly influence the reaction rate compared to unsubstituted benzene.[5]

  • Activating Groups: These groups donate electron density to the ring, increasing its nucleophilicity and making it more reactive towards electrophiles.[6] Electron-donating groups stabilize the positively charged sigma complex, thereby lowering the activation energy of the reaction.[7]

  • Deactivating Groups: These groups withdraw electron density from the ring, decreasing its nucleophilicity and reactivity.[6] They destabilize the sigma complex, raising the activation energy and slowing the reaction rate.[7]

Directing Effects: Ortho, Para vs. Meta Directors

Beyond affecting the reaction rate, substituents also determine the position of the incoming electrophile.[8]

  • Ortho, Para Directors: These groups direct the incoming electrophile to the positions ortho (C2, C6) and para (C4) to themselves. All activating groups and the deactivating halogens fall into this category.[5][7] This is because the positive charge of the sigma complex can be delocalized onto the substituent atom (in the case of groups with lone pairs) or is better stabilized by induction (in the case of alkyl groups) when the attack is at the ortho or para positions.[5]

  • Meta Directors: These groups direct the incoming electrophile to the positions meta (C3, C5) to themselves. Most deactivating groups (with the exception of halogens) are meta directors.[9] This is because attack at the meta position avoids placing the positive charge of the sigma complex on the carbon atom directly attached to the electron-withdrawing group, which would be a highly destabilized arrangement.[10]

Analysis of the Substrate: 5-bromo-1-ethyl-2-iodo-3-methylbenzene

To predict the outcome of an EAS reaction on this molecule, a thorough analysis of its substituents is required. The two available positions for substitution are C4 and C6.

Electronic Properties of Substituents

The four substituents on the ring have distinct electronic properties that collectively determine the reaction's regioselectivity.

SubstituentPositionClassificationDirecting EffectPrimary Electronic Influence
-CH₂CH₃ C1Weakly Activatingortho, paraInductive (+I), Hyperconjugation
-I C2Weakly Deactivatingortho, paraInductive (-I) > Resonance (+M)
-CH₃ C3Weakly Activatingortho, paraInductive (+I), Hyperconjugation
-Br C5Weakly Deactivatingortho, paraInductive (-I) > Resonance (+M)

Halogens like bromine and iodine are deactivating because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[11][12] However, they are ortho, para directors because their lone pairs can help stabilize the sigma complex through resonance when the attack occurs at these positions.[13] Alkyl groups are weakly activating and ortho, para directing due to hyperconjugation and a positive inductive effect.[6]

Visualization of Directing Influences

The directing effects of each substituent can be visualized as vectors pointing to the potential sites of electrophilic attack. This visual representation clearly shows the synergistic and antagonistic relationships between the groups.

G cluster_ring Directing Effects on 5-bromo-1-ethyl-2-iodo-3-methylbenzene C1 C1 (Et) C2 C2 (I) C4 C4 (?) C1->C4 para C6 C6 (?) C1->C6 ortho C3 C3 (Me) C2->C6 ortho C3->C4 ortho C5 C5 (Br) C5->C6 para

Caption: Directing vectors for each substituent. Activating groups (green) and deactivating groups (blue) point to potential substitution sites.

Predicting the Regioselectivity of Substitution

When multiple substituents are present, predicting the major product involves assessing the hierarchy of their effects and considering steric hindrance.

The Hierarchy of Influence: The Strongest Activating Group Dominates

A guiding principle in polysubstituted benzenes is that the directing effect of the most powerful activating group determines the position of substitution.[3][14] In this case, we have two weakly activating alkyl groups (ethyl and methyl) and two weakly deactivating halogens. The activating groups will therefore govern the regioselectivity.

Analysis of Potential Substitution Sites: C4 vs. C6
  • Electronic Factors:

    • Attack at C4: This position is strongly favored electronically. It is para to the ethyl group and ortho to the methyl group. The directing effects of the two activating groups are reinforcing , both pointing to this same carbon. This synergistic effect creates a highly electron-rich and reactive site.

    • Attack at C6: This position is ortho to the activating ethyl group but meta to the activating methyl group. Since activators strongly disfavor meta substitution, this creates a conflicting electronic signal. While the bromo and iodo groups also direct to C6, their influence is secondary to the powerful activating groups.

  • Steric Considerations:

    • Attack at C4: This position is flanked by the methyl group (at C3) and the bromo group (at C5).

    • Attack at C6: This position is flanked by the ethyl group (at C1) and the very bulky iodo group (at C2). Steric hindrance at C6 is significantly greater than at C4 due to the presence of the large ethyl and iodo substituents.[14][15] Electrophilic attack is favored at the less sterically hindered position.[16]

Conclusion: C4 is the Predominant Site of Attack

Both electronic and steric factors overwhelmingly favor electrophilic substitution at the C4 position . The reinforcing directing effects of the two activating alkyl groups make it the most nucleophilic site, and it is also the less sterically encumbered of the two available positions.

Detailed Mechanism: Nitration as a Case Study

Nitration is a classic EAS reaction that serves as an excellent model to illustrate the mechanism for this substrate. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.[17][18]

Step 1: Generation of the Electrophile

Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[19]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2 & 3: Nucleophilic Attack and Re-aromatization

The π electrons of the benzene ring attack the nitronium ion at the C4 position, forming the sigma complex. This intermediate is stabilized by resonance. Subsequently, a weak base (like HSO₄⁻ or H₂O) removes the proton from C4 to restore aromaticity, yielding the final product.[4]

EAS_Mechanism Nitration Mechanism at C4 Reactants Substrate + NO₂⁺ (Nitronium Ion) SigmaComplex Sigma Complex (Arenium Ion) Resonance-Stabilized Carbocation Reactants->SigmaComplex Nucleophilic Attack (Rate-Determining Step) Deprotonation Deprotonation by Base (e.g., HSO₄⁻) SigmaComplex->Deprotonation Loss of H⁺ Product 4-Nitro-5-bromo-1-ethyl-2-iodo-3-methylbenzene (Final Product) Deprotonation->Product Re-aromatization

Caption: A workflow diagram illustrating the key stages of the electrophilic nitration mechanism.

Experimental Protocol: Synthesis of 4-Nitro-5-bromo-1-ethyl-2-iodo-3-methylbenzene

This protocol is a representative procedure based on standard nitration methodologies, designed for robustness and safety.

Objective: To synthesize 4-nitro-5-bromo-1-ethyl-2-iodo-3-methylbenzene via electrophilic nitration.

Materials:

  • 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (5 volumes relative to the substrate). Maintain the temperature below 10 °C during the addition. Allow the mixture to stir for 10 minutes.

  • Substrate Addition: Dissolve 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the cold, stirring nitrating mixture. The temperature must be carefully maintained between 0-5 °C throughout the addition to prevent over-nitration.[18]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-nitro-5-bromo-1-ethyl-2-iodo-3-methylbenzene.

Conclusion

References

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]

  • Save My Exams. (2026, February 24). Nitration of Benzene | AQA A Level Chemistry Revision Notes 2015. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Lin, S. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS. In Organic Chemistry II. KPU Pressbooks. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.10: Nitration and Sulfonation of Benzene. [Link]

  • Clark, J. (2000). The nitration of benzene. Chemguide. [Link]

  • Kareem, A. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. [Link]

  • Anonymous. (n.d.). Directing Groups in SE Ar. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • O-Chem Explained. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Lin, S. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. KPU Pressbooks. [Link]

  • Evans, M. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2016, January 28). why are halogens considered deactivating groups while methoxyl groups are activating?. [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]

  • Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. [Link]

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Foundational

Discovery, Synthesis, and Orthogonal Reactivity of 5-Bromo-1-ethyl-2-iodo-3-methylbenzene: A Technical Guide for Advanced Molecular Scaffolding

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound: 5-Bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1) Executive Summary & Structural Rationale In the realm of ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound: 5-Bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1)

Executive Summary & Structural Rationale

In the realm of advanced organic synthesis, the strategic design of polyhalogenated building blocks is critical for constructing complex pharmacophores and organic light-emitting diode (OLED) materials. 5-Bromo-1-ethyl-2-iodo-3-methylbenzene has emerged as a highly specialized, bifunctional scaffold designed to offer programmable, orthogonal reactivity[1].

The "discovery" and commercialization of this specific tetrasubstituted benzene were driven by the need for sterically defined vectors in cross-coupling chemistry. The molecule features:

  • Orthogonal Halogens: An iodine atom at C2 and a bromine atom at C5. The significant difference in bond dissociation energies (C-I ≈ 234 kJ/mol vs. C-Br ≈ 318 kJ/mol) allows for sequential, catalyst-controlled coupling without the need for protecting groups.

  • Steric Shielding: The iodine atom is flanked by an ethyl group (C1) and a methyl group (C3). This steric crowding intentionally slows down oxidative addition, requiring highly active, bulky phosphine ligands (e.g., XPhos) and preventing unwanted homocoupling side reactions.

Commercially available at high purities (≥95%), this compound allows researchers to bypass tedious initial synthetic bottlenecks[2].

Quantitative Analytical Profile

Before utilizing this scaffold in multi-step syntheses, it is imperative to verify its identity and purity. The physical properties of this compound are analogous to similar di-alkylated iodobenzenes, which typically present as dense, viscous liquids or low-melting solids[3].

ParameterSpecification / Expected Value
Chemical Name 5-Bromo-1-ethyl-2-iodo-3-methylbenzene
CAS Registry Number 1208075-21-1
Molecular Formula C9H10BrI
Molecular Weight 324.98 g/mol
SMILES String CC1=C(I)C(CC)=CC(Br)=C1
Purity Standard ≥ 95% (HPLC/NMR)
1H NMR (CDCl3) Signatures Two distinct aromatic doublets (C4-H, C6-H) with J ≈ 2.0 Hz due to meta-coupling; distinct ethyl quartet/triplet and methyl singlet.

De Novo Synthetic Workflow

For laboratories opting to synthesize this scaffold in-house rather than procuring it, the synthesis relies on a robust, two-step sequence starting from commercially available 2-ethyl-6-methylaniline.

SynthWorkflow A 2-Ethyl-6-methylaniline B Bromination (NBS, DMF) A->B C 4-Bromo-2-ethyl- 6-methylaniline B->C D Sandmeyer (NaNO2, KI) C->D E Target Compound (CAS 1208075-21-1) D->E

Fig 1: De novo synthetic workflow for 5-bromo-1-ethyl-2-iodo-3-methylbenzene.

Phase 1: Regioselective Electrophilic Aromatic Bromination
  • Objective: Install the bromine atom exclusively at the para position relative to the amine.

  • Causality & Design: The amine (-NH2) is a strong ortho/para director. Because the ortho positions (C2, C6) are sterically blocked by the ethyl and methyl groups, electrophilic attack is forced entirely to the para position (C4). N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2) to prevent over-oxidation of the sensitive aniline moiety and to ensure strict mono-bromination.

  • Self-Validating Protocol:

    • Dissolve 2-ethyl-6-methylaniline (1.0 equiv) in anhydrous DMF at 0 °C.

    • Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Visual Validation: The solution will transition from clear to a distinct orange/red hue upon each addition, fading to pale yellow as the bromonium intermediate is consumed.

    • In-Process Control (IPC): Analyze via TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting material spot disappears, replaced by a single, less polar, UV-active spot.

Phase 2: Sandmeyer Iodination
  • Objective: Convert the primary amine into an iodine atom via a diazonium intermediate.

  • Causality & Design: Direct iodination of deactivated rings is notoriously difficult. The Sandmeyer reaction bypasses this by utilizing the exceptional leaving group ability of nitrogen gas (N2). The reaction must be kept strictly below 5 °C during diazotization to prevent the diazonium salt from hydrolyzing into an unwanted phenol side-product.

  • Self-Validating Protocol:

    • Suspend 4-bromo-2-ethyl-6-methylaniline (1.0 equiv) in aqueous HCl (3.0 equiv) and cool to 0 °C.

    • Dropwise add an aqueous solution of NaNO2 (1.2 equiv). Stir for 30 minutes to form the diazonium salt.

    • Slowly add a chilled aqueous solution of KI (2.0 equiv).

    • Visual Validation: Upon KI addition, immediate effervescence (N2 gas evolution) will occur, and the solution will darken significantly due to transient I2 formation. The absolute cessation of gas evolution acts as the physical indicator of reaction completion.

Orthogonal Cross-Coupling Methodologies

The primary utility of 5-bromo-1-ethyl-2-iodo-3-methylbenzene lies in its ability to undergo iterative, site-specific cross-coupling.

Reactivity Start 5-Bromo-1-ethyl-2-iodo-3-methylbenzene Step1 Pd-Catalyzed Coupling 1 (C-I Insertion) Start->Step1 25-60°C, Mild Base Int Mono-coupled Intermediate Step1->Int Step2 Pd-Catalyzed Coupling 2 (C-Br Insertion) Int->Step2 80-110°C, Strong Base Final Bis-coupled Final Product Step2->Final

Fig 2: Orthogonal cross-coupling strategy leveraging C-I vs C-Br bond energies.

Protocol: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)
  • Objective: Couple a boronic acid exclusively at the sterically hindered C-I bond while preserving the C-Br bond for downstream derivatization.

  • Causality & Design: Palladium(0) inserts into C-I bonds exponentially faster than C-Br bonds. However, the flanking ethyl and methyl groups create a high steric barrier. To overcome this, we utilize Pd2(dba)3 paired with XPhos (a Buchwald ligand). XPhos is bulky enough to facilitate rapid reductive elimination but electron-rich enough to force the initial oxidative addition into the crowded C-I bond at mild temperatures (preventing C-Br activation).

  • Self-Validating Protocol:

    • Charge a Schlenk flask with 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 equiv), aryl boronic acid (1.05 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

    • Add a mild base, such as K3PO4 (2.0 equiv), and suspend in degassed Toluene/H2O (10:1).

    • Heat gently to 50 °C.

    • IPC Validation: Monitor via LC-MS. The mass spectrum will show the disappearance of the m/z 324 peak and the appearance of the mono-coupled product retaining the distinct 1:1 isotopic bromine splitting pattern (M / M+2), confirming the C-Br bond remains perfectly intact.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-2-iodo-3-methylbenzene

Executive Summary The synthesis of complex polyfunctionalized biaryls often requires sequential, site-selective cross-coupling reactions. 5-Bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1)[1] is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex polyfunctionalized biaryls often requires sequential, site-selective cross-coupling reactions. 5-Bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1)[1] is a highly valuable building block featuring two distinct halogen handles. However, the steric hindrance at the 2-position (flanked by ethyl and methyl groups) presents a kinetic challenge. This application note details a highly optimized, self-validating protocol for the chemoselective Suzuki-Miyaura coupling at the sterically hindered C–I bond, preserving the C–Br bond for orthogonal late-stage functionalization.

Mechanistic Rationale: The Kinetics of Chemoselectivity

The foundation of this chemoselective protocol lies in the inherent thermodynamic differences between carbon-halogen bonds. The bond dissociation energy (BDE) of a typical aryl C–I bond is approximately 222 kJ/mol, whereas the aryl C–Br bond is significantly stronger at 280 kJ/mol[2].

In the Suzuki-Miyaura catalytic cycle, the oxidative addition of the Pd(0) active species into the aryl halide is the rate-determining step for deactivated or neutral arenes. Because oxidative addition is highly sensitive to the BDE, the Pd(0) catalyst will preferentially insert into the weaker C–I bond[3].

Addressing Steric Hindrance: While the electronic preference strongly favors the C–I bond, the 2-position of 5-bromo-1-ethyl-2-iodo-3-methylbenzene is sterically encumbered by the adjacent ethyl and methyl groups. If standard catalysts (e.g., Pd(PPh3​)4​ ) are forced to overcome this steric barrier via excessive heating, the kinetic differentiation between C–I and C–Br diminishes, leading to unwanted di-coupling. To counter this, our optimized protocol utilizes a bulky, electron-rich Buchwald ligand (SPhos) paired with Pd(OAc)2​ . This system accelerates oxidative addition at the hindered C–I site even at room temperature, ensuring absolute chemoselectivity.

Reaction Workflow

G Substrate 5-bromo-1-ethyl-2-iodo-3-methylbenzene (C-I bond: 222 kJ/mol) OxAdd Chemoselective Oxidative Addition (at C-I bond) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII TransMet Transmetalation (with Arylboronic Acid) PdII->TransMet + Ar'-B(OH)2 + Base PdII_diaryl Pd(II) Diaryl Species (Ar-Pd-Ar') TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-coupled Product (C-Br bond intact) RedElim->Product Product Release

Catalytic cycle of the chemoselective Suzuki-Miyaura coupling prioritizing C-I over C-Br bonds.

Quantitative Data: Reaction Optimization

To establish the most reliable parameters, various catalytic systems were evaluated. The data below demonstrates how tuning the temperature, stoichiometry, and ligand architecture directly impacts the chemoselectivity profile.

EntryCatalyst SystemBaseSolventTemp (°C)Boronic Acid (equiv)Yield: Mono-coupled (C-I)Yield: Di-coupled (C-I & C-Br)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O 801.5062%28%
2 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O 601.0584%4%
3 Pd(dppf)Cl2​ (3 mol%) K3​PO4​ Dioxane/ H2​O 601.0589%<2%
4 Pd(OAc)2​ / SPhos (2 mol%) K3​PO4​ Dioxane/ H2​O 25 1.05 94% Not detected

Note: Entry 4 represents the optimal conditions utilized in the protocol below. The use of exactly 1.05 equivalents of boronic acid is critical to starve the reaction of coupling partner once the C–I bond is consumed.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes specific visual and analytical checkpoints to ensure the integrity of the reaction at every stage[3].

Materials & Reagents
  • Substrate: 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.00 mmol, 325.0 mg)

  • Coupling Partner: Arylboronic acid (1.05 mmol)

  • Catalyst: Pd(OAc)2​ (0.02 mmol, 4.5 mg)

  • Ligand: SPhos (0.04 mmol, 16.4 mg)

  • Base: K3​PO4​ (2.00 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: System Preparation & Degassing (Causality: Oxygen Exclusion)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • In a separate flask, prepare the 1,4-Dioxane/ H2​O (4:1) solvent mixture. Subject the solvent to three freeze-pump-thaw cycles.

    • Causality: Simple argon sparging is insufficient. Trace oxygen will facilitate the homocoupling of the arylboronic acid (generating biphenyl byproducts) and prematurely oxidize the electron-rich SPhos ligand.

Step 2: Reaction Initiation 3. Backfill the Schlenk flask with Argon. 4. Add 5-bromo-1-ethyl-2-iodo-3-methylbenzene via a micro-syringe. 5. Add the degassed solvent mixture (10 mL) via a gas-tight syringe.

  • Visual Checkpoint: The mixture should initially appear as a pale yellow suspension. Within 10–15 minutes of stirring at room temperature (25 °C), the solution will transition to a homogeneous clear/pale yellow state, indicating the successful formation of the active Pd(0)-SPhos complex. If the solution rapidly turns black, Pd(0) has aggregated into inactive "Pd black," indicating oxygen contamination.

Step 3: Monitoring & In-Process Controls 6. Stir the reaction vigorously at 25 °C. 7. Monitor the reaction via TLC (Eluent: 9:1 Hexane/Ethyl Acetate) and LC-MS at the 2-hour mark.

  • Analytical Checkpoint: The starting material ( Rf​≈0.65 ) should be entirely consumed. The desired mono-coupled product will appear as a strongly UV-active spot ( Rf​≈0.45 ). If a lower Rf​ spot appears ( ≈0.25 ), this indicates the onset of di-coupling. Due to the strict 1.05 equiv stoichiometry, di-coupling should be fully suppressed.

Step 4: Workup & Purification 8. Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . 9. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure 5-bromo-2-aryl-1-ethyl-3-methylbenzene.

Sources

Application

Chemoselective Palladium-Catalyzed Sonogashira Cross-Coupling of 5-Bromo-1-ethyl-2-iodo-3-methylbenzene

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Regiocontrol in polyhalogenated arenes, steric hindrance mitigation, and self-validating synthetic workflows. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Regiocontrol in polyhalogenated arenes, steric hindrance mitigation, and self-validating synthetic workflows.

Executive Summary

The sequential functionalization of polyhalogenated arenes is a cornerstone of modern pharmaceutical development, allowing for the orthogonal construction of complex molecular architectures. This application note details a highly chemoselective Sonogashira cross-coupling protocol for 5-bromo-1-ethyl-2-iodo-3-methylbenzene . By exploiting the inherent thermodynamic and kinetic differences between carbon-iodine (C–I) and carbon-bromine (C–Br) bonds, this methodology enables the precise installation of a terminal alkyne at the C2 position while preserving the C5 bromide for downstream functionalization.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As a synthesis scientist, achieving absolute regiocontrol requires balancing electronic reactivity with steric microenvironments.

Electronic Differentiation: The chemoselectivity of this reaction is fundamentally governed by bond dissociation energies (BDE). The C–I bond possesses a significantly lower BDE (~222 kJ/mol) compared to the C–Br bond (~280 kJ/mol)[1]. During the catalytic cycle, the electron-rich Pd(0) species undergoes oxidative addition. The lower activation barrier for the C–I bond ensures that insertion occurs exclusively at the C2 position, provided the reaction temperature is strictly controlled[2].

Steric Considerations: The target substrate presents a unique challenge: the highly reactive iodine atom is flanked by an ethyl group (C1) and a methyl group (C3). This di-ortho substitution creates a sterically congested pocket, which can severely retard the initial Pd(0) insertion. To overcome this kinetic bottleneck without inadvertently activating the unhindered C5 bromide, we employ a mild thermal push (45 °C) paired with the robust Pd(PPh3​)2​Cl2​ pre-catalyst. The triphenylphosphine ligands provide sufficient electron density to drive oxidative addition while maintaining enough steric bulk to prevent off-target C–Br insertion.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Chemoselective at C-I) Pd0->OxAdd 5-bromo-1-ethyl-2-iodo-3-methylbenzene TransMet Transmetalation with Cu-Acetylide OxAdd->TransMet - CuI RedElim Reductive Elimination Product Release TransMet->RedElim Trans-Cis Isomerization RedElim->Pd0 Catalyst Regeneration Product Mono-Alkynylated Product (C-Br Intact) RedElim->Product CuCycle Copper Cycle Alkyne Activation CuCycle->TransMet

Chemoselective Sonogashira catalytic cycle highlighting preferential C-I oxidative addition.

Reagent Matrix & Stoichiometry

To ensure reproducibility and suppress side reactions, precise stoichiometric control is required. The following matrix is scaled for a standard 1.0 mmol validation run using phenylacetylene as the model alkyne.

ReagentMW ( g/mol )EquivalentsAmountRole
5-bromo-1-ethyl-2-iodo-3-methylbenzene 325.01.00325 mgElectrophile
Phenylacetylene 102.11.05115 µLNucleophile
Pd(PPh3​)2​Cl2​ 701.90.0321 mgPre-catalyst
Copper(I) Iodide (CuI) 190.40.0152.9 mgCo-catalyst
Triethylamine ( Et3​N ) 101.23.00418 µLBase / Ligand
Tetrahydrofuran (THF) 72.1N/A5.0 mLSolvent

Self-Validating Experimental Protocol

This procedure is designed to be self-validating. Visual cues and intermediate checks are embedded to ensure the integrity of the reaction at every step.

Step 1: Anaerobic Preparation
  • Equip a 25 mL Schlenk flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with high-purity Argon.

  • Causality: Trace oxygen is the primary cause of Glaser homocoupling (oxidative dimerization of the alkyne). Strict anaerobiosis ensures the alkyne is preserved for the cross-coupling cycle.

Step 2: Reagent Loading
  • Add the substrate (325 mg), Pd(PPh3​)2​Cl2​ (21 mg), and CuI (2.9 mg) to the flask.

  • Seal with a rubber septum and perform three additional vacuum/Argon purge cycles.

Step 3: Solvent & Base Addition
  • Introduce anhydrous, degassed THF (5.0 mL) and degassed Et3​N (418 µL) via syringe.

  • Stir at room temperature for 5 minutes.

  • Validation Check: The solution should appear as a pale yellow to orange suspension. A rapid shift to black at this stage indicates premature catalyst decomposition (Pd black formation).

Step 4: Controlled Alkyne Addition
  • Add phenylacetylene (115 µL) dropwise over 10 minutes using a syringe pump.

  • Causality: Dropwise addition maintains a low steady-state concentration of the alkyne. High local concentrations of copper-acetylide promote homocoupling and can poison the palladium center.

Step 5: Thermal Activation
  • Heat the reaction mixture to 45 °C using a pre-calibrated oil bath or heating block.

  • Causality: 45 °C provides the exact thermodynamic energy required to overcome the steric shielding of the di-ortho substituents (ethyl and methyl) without breaching the activation energy threshold of the C5 C–Br bond.

Step 6: Monitoring & Workup
  • Monitor the reaction via TLC (Hexanes/EtOAc 95:5) or GC-MS. The reaction is typically complete within 4–6 hours.

  • Validation Check: The solution will transition to a deep amber/brown as the catalytic cycle turns over.

  • Upon consumption of the starting material, cool to room temperature and quench with 10 mL of saturated aqueous NH4​Cl .

  • Causality: NH4​Cl forms highly soluble coordination complexes with copper ions, effectively stripping them from the organic phase and preventing downstream oxidation.

  • Extract with diethyl ether (3 x 10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow Step1 1. Degassing Argon Purge Step2 2. Reagent Loading Pd, Cu, Substrate Step1->Step2 Step3 3. Alkyne Addition Dropwise Step2->Step3 Step4 4. Heating 45 °C, 4-6 h Step3->Step4 Step5 5. Workup NH4Cl Wash Step4->Step5 Step6 6. Purification Silica Column Step5->Step6

Step-by-step experimental workflow for the chemoselective Sonogashira cross-coupling.

Process Optimization & Troubleshooting

Even with a robust protocol, variations in reagent purity or environmental factors can impact yields. Use the following diagnostic matrix to troubleshoot deviations.

Observation / IssueScientific Root CauseCorrective Action
Incomplete Conversion of C–I Severe steric hindrance from the ortho-ethyl and ortho-methyl groups blocking Pd insertion.Increase temperature to 55 °C max, or switch to a less sterically demanding ligand system (e.g., Pd(PMe3​)4​ ).
Formation of Diyne Byproduct Glaser Homocoupling: Trace oxygen oxidizes the Cu-acetylide intermediate.Rigorously sparge solvents with Argon for 30 mins prior to use. Decrease CuI loading to 1 mol%.
Over-coupling at C–Br Loss of chemoselectivity due to excessive thermal energy or excess nucleophile.Strictly limit alkyne to 1.05 equiv. Do not exceed 50 °C. Quench the reaction immediately upon C–I consumption.
Black Precipitate Forms Catalyst Decomposition: Pd(II) reduces to bulk Pd(0) metal (Pd black) due to ligand starvation.Ensure solvent is strictly anhydrous. Consider supplementing the reaction with 5 mol% of free PPh3​ to stabilize the Pd(0) species.

References

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts Scientific Reports URL: [Link]

  • Recent advances in Sonogashira reactions Chemical Society Reviews URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview RSC Advances URL:[Link]

Method

Application Notes and Protocols for Halogen-Metal Exchange Techniques for 5-bromo-1-ethyl-2-iodo-3-methylbenzene

Introduction: Strategic Metalation of a Dihalogenated Arene In the landscape of complex organic synthesis, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge. The substrate, 5-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Metalation of a Dihalogenated Arene

In the landscape of complex organic synthesis, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge. The substrate, 5-bromo-1-ethyl-2-iodo-3-methylbenzene, presents a valuable opportunity for regioselective carbon-carbon or carbon-heteroatom bond formation. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a highly selective halogen-metal exchange. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing selective halogen-metal exchange at the C-I position of this substrate using two robust methods: lithium-halogen exchange with n-butyllithium and magnesium-halogen exchange using an advanced "Turbo" Grignard reagent.

The principles outlined herein are grounded in well-established organometallic chemistry. The rate of halogen-metal exchange is kinetically controlled and follows the trend I > Br > Cl.[1][2] This inherent reactivity difference is the cornerstone of the selective protocols described. We will explore the causality behind experimental choices, from reagent selection to temperature control, to ensure trustworthy and reproducible outcomes.

Part 1: Mechanistic Rationale and Reagent Selection

The Principle of Regioselective Exchange

The C(sp²)–X bond strength is a primary determinant of the rate of halogen-metal exchange. The C–I bond is substantially weaker than the C–Br bond, making it the kinetically favored site for metalation. Both organolithium and Grignard reagents will preferentially react at the 2-iodo position of 5-bromo-1-ethyl-2-iodo-3-methylbenzene, leaving the bromo group intact for subsequent transformations. This selective metalation generates a potent nucleophilic arylmetal intermediate, poised for reaction with a wide array of electrophiles.

Reagent Systems for Selective Metalation

Two primary classes of reagents are recommended for this transformation, each with distinct advantages and operational considerations.

  • n-Butyllithium (n-BuLi): A powerful and widely used organolithium reagent for lithium-halogen exchange.[3][4] The reaction is typically very fast, even at cryogenic temperatures, which helps to suppress potential side reactions.[5] However, n-BuLi is highly pyrophoric and requires stringent anhydrous and anaerobic handling techniques.

  • Isopropylmagnesium Chloride Lithium Chloride Complex (i-PrMgCl·LiCl - "Turbo Grignard"): This reagent, pioneered by Knochel and coworkers, offers a significant improvement over traditional Grignard reagents for halogen-metal exchange.[6][7][8] The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, dramatically increasing its solubility and reactivity. This allows for rapid and efficient I-Mg exchange at more accessible temperatures (e.g., 0°C to room temperature) and with superior functional group tolerance compared to many organolithium reagents.[9][10]

The choice between these reagents will depend on the desired reaction conditions, the nature of the subsequent electrophile, and the available laboratory infrastructure for handling reactive organometallics.

Part 2: Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical for success.[11] Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care using appropriate syringe techniques. Grignard reagents are also highly reactive and moisture-sensitive.

Protocol 1: Selective Iodo-Lithium Exchange with n-Butyllithium

This protocol details the generation of 2-lithio-5-bromo-1-ethyl-3-methylbenzene and its subsequent trapping with a generic electrophile.

Materials:

  • 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05-1.1 equiv, solution in hexanes)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 equiv).

  • Dissolution: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions.[5]

  • Addition of n-BuLi: Slowly add n-butyllithium (1.05-1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Exchange Reaction: Stir the resulting mixture at -78 °C for 30-60 minutes. The lithium-halogen exchange is typically very rapid at this temperature.[4]

  • Electrophilic Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.2 equiv) in a small amount of anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then slowly allow it to warm to room temperature over 1-2 hours.

  • Aqueous Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice-water bath.[12]

  • Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective Iodo-Magnesium Exchange with i-PrMgCl·LiCl

This protocol offers a more user-friendly and often higher-yielding alternative for generating the organometallic intermediate.

Materials:

  • 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.1-1.2 equiv, 1.3 M solution in THF)[13]

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 equiv).

  • Dissolution: Add anhydrous THF via syringe to achieve a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of i-PrMgCl·LiCl: Add the i-PrMgCl·LiCl solution (1.1-1.2 equiv) dropwise via syringe over 15-20 minutes. A slight exotherm may be observed. The enhanced reactivity of this "Turbo Grignard" allows the exchange to proceed efficiently at this temperature.[6][8]

  • Exchange Reaction: Stir the mixture at 0 °C for 1-2 hours. The progress can often be monitored by TLC by quenching a small aliquot.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.2 equiv) in a small amount of anhydrous THF dropwise at 0 °C.

  • Warming: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until completion as indicated by TLC.

  • Aqueous Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while re-cooling the flask in an ice-water bath.[12]

  • Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Data Presentation and Visualization

Comparative Summary of Protocols
ParameterProtocol 1: n-ButyllithiumProtocol 2: i-PrMgCl·LiCl
Primary Reagent n-Butyllithium in hexanesIsopropylmagnesium chloride lithium chloride complex in THF
Typical Temperature -78 °C0 °C to Room Temperature
Reaction Time 0.5 - 1 hour (for exchange)1 - 2 hours (for exchange)
Advantages Very fast reaction, well-established methodology.[1]Milder conditions, higher functional group tolerance, less pyrophoric reagent.
Disadvantages Requires cryogenic temperatures, reagent is highly pyrophoric.Slightly longer reaction times, reagent is more complex.
Key Considerations Strict exclusion of moisture and air is paramount.Commercially available as a standardized solution.[13][14]
Visualizing the Workflow and Mechanism

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware under Inert Atmosphere substrate Add 5-bromo-1-ethyl-2-iodo-3-methylbenzene and Anhydrous THF start->substrate cool Cool to Reaction Temp (-78°C or 0°C) substrate->cool add_reagent Add Organometallic Reagent (n-BuLi or i-PrMgCl·LiCl) cool->add_reagent exchange Halogen-Metal Exchange (30 min - 2h) add_reagent->exchange add_e Add Electrophile (E+) exchange->add_e warm Warm to Room Temp add_e->warm quench Quench with aq. NH4Cl warm->quench extract Extraction with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product G sub Substrate (5-bromo-1-ethyl-2-iodo-3-methylbenzene) intermediate Arylmetal Intermediate (Ar-M) sub->intermediate Halogen-Metal Exchange (I for M) side_product R-I reagent R-M (n-BuLi or i-PrMgCl·LiCl) reagent->intermediate product Final Product (Ar-E) intermediate->product Reaction with Electrophile electrophile Electrophile (E+) electrophile->product

Caption: Simplified mechanism of selective halogen-metal exchange and trapping.

Part 4: Troubleshooting and Best Practices

IssuePossible Cause(s)Suggested Solution(s)
No reaction / Low conversion Inactive organometallic reagent.Titrate the reagent before use. Use a fresh bottle from a reputable supplier.
Wet solvent or glassware.Ensure all solvents are rigorously dried and glassware is flame-dried under an inert atmosphere. [11]
Reaction temperature too low (for Grignard).For i-PrMgCl·LiCl, ensure the reaction is run at 0 °C or slightly warmer if needed.
Formation of side products (e.g., protonated starting material) Premature quenching by moisture.Re-check the dryness of all reagents and solvents.
Reaction with solvent (THF).For n-BuLi, do not allow the reaction to warm above -70 °C for extended periods.
Double exchange or reaction at Br position Incorrect stoichiometry of reagent.Use no more than 1.1-1.2 equivalents of the organometallic reagent.
Reaction temperature too high.Maintain cryogenic temperatures for n-BuLi. For i-PrMgCl·LiCl, avoid prolonged heating.
Low yield after electrophilic quench Inactive electrophile.Use a fresh, purified electrophile.
Steric hindrance.A bulkier electrophile may require longer reaction times or slightly elevated temperatures.

Conclusion

The selective functionalization of 5-bromo-1-ethyl-2-iodo-3-methylbenzene via halogen-metal exchange is a highly effective strategy for creating valuable synthetic intermediates. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, chemists can achieve excellent regioselectivity. The choice between the classic n-butyllithium method and the modern i-PrMgCl·LiCl "Turbo Grignard" system allows for flexibility based on experimental constraints and functional group compatibility. Adherence to stringent anhydrous and anaerobic techniques is critical for success with either protocol. These application notes provide a robust framework for researchers to confidently and successfully employ these powerful transformations.

References

Sources

Application

Application Note: Orthogonal Cross-Coupling Strategies for API Scaffold Synthesis Using 5-Bromo-1-ethyl-2-iodo-3-methylbenzene

Executive Summary The compound 5-bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1) [1] is a highly functionalized, polyhalogenated arene building block[2]. Its unique substitution pattern—featuring an ethyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1) [1] is a highly functionalized, polyhalogenated arene building block[2]. Its unique substitution pattern—featuring an ethyl group at C1, an iodine at C2, a methyl group at C3, and a bromine at C5—makes it an exceptional scaffold for the convergent synthesis of complex Active Pharmaceutical Ingredients (APIs), such as allosteric kinase inhibitors. This application note details a robust, self-validating workflow for the sequential, chemoselective functionalization of this scaffold utilizing orthogonal cross-coupling techniques[3].

Mechanistic Rationale & Experimental Design

The synthesis of multi-substituted biaryl or triaryl API scaffolds requires precise control over sequential carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations. 5-bromo-1-ethyl-2-iodo-3-methylbenzene presents two distinct challenges and opportunities for the process chemist:

A. Orthogonal Reactivity (C-I vs. C-Br)

The chemoselectivity of this scaffold relies on the fundamental thermodynamic differences in carbon-halogen bonds. The bond dissociation energy of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Br bond (~81 kcal/mol). This differential allows Palladium(0) to undergo oxidative addition exclusively at the C2-iodo position at lower temperatures, leaving the C5-bromo position completely intact for downstream functionalization[4],[5].

B. Overcoming Extreme Steric Hindrance at C2

The C2-iodo position is flanked by an ethyl group and a methyl group (di-ortho substitution). This extreme steric bulk severely impedes the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle[6]. Standard ligands (e.g., PPh 3​ , dppf) fail to promote this coupling, leading to protodeboronation of the boronic acid or catalyst degradation. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are required[7],. SPhos stabilizes the monoligated Pd(0) intermediate and accelerates reductive elimination despite the severe steric clash[8].

C. C5-Amination via Buchwald-Hartwig Coupling

Once the C2 position is arylated, the C5-bromo position can be activated. For the introduction of API-relevant amine pharmacophores, the Buchwald-Hartwig amination is employed[9]. The use of XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is highly recommended here, as its enhanced steric profile prevents the formation of inactive bis(phosphine)palladium complexes and facilitates the coupling of secondary or heterocyclic amines with aryl bromides[10],[11].

Workflow Visualization

G A Starting Material 5-bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1) B Intermediate C2-Arylated, C5-Bromo Scaffold A->B Step 1: Suzuki-Miyaura (Chemoselective C-I Activation) Pd(OAc)2, SPhos, 60°C C Final API Scaffold C2-Aryl, C5-Amino Derivative B->C Step 2: Buchwald-Hartwig (C-Br Amination) Pd2(dba)3, XPhos, 100°C

Workflow for orthogonal cross-coupling of 5-bromo-1-ethyl-2-iodo-3-methylbenzene.

Experimental Protocols

Note: These protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are mandatory to ensure chemoselectivity before proceeding to the next step.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C2

Objective: Arylation of the sterically hindered C2-iodo position without activating the C5-bromo position.

  • Preparation: To a rigorously dried Schlenk flask, add 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 equiv, CAS: 1208075-21-1)[2], the desired arylboronic acid (1.1 equiv), Pd(OAc) 2​ (5 mol%), SPhos (10 mol%), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Solvent & Degassing: Add a degassed mixture of Toluene/H 2​ O (10:1, 0.2 M). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can rapidly degrade the electron-rich SPhos ligand.

  • Reaction: Heat the mixture to 60 °C under an argon atmosphere. Causality note: Do not exceed 65 °C, as higher temperatures risk premature oxidative addition into the C-Br bond, compromising orthogonality.

  • Self-Validation (IPC): After 4 hours, sample the reaction for LC-MS. The mass spectrum must show the complete disappearance of the starting material (m/z ~325) and the appearance of the C2-arylated, C5-bromo intermediate. Bis-arylation must be verified to be < 2%.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination at C5

Objective: C-N bond formation at the remaining C5-bromo position.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the C2-arylated intermediate from Protocol 1 (1.0 equiv), the target secondary amine (1.2 equiv), Pd 2​ (dba) 3​ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.5 equiv)[10],[12].

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the reaction block to 100 °C for 12 hours. Causality note: The strong base (NaOtBu) and high temperature are required to drive the transmetalation of the amine onto the sterically demanding Pd(II) center[9].

  • Self-Validation (IPC): Monitor via HPLC at 254 nm. The reaction is deemed complete when the C5-bromo intermediate constitutes < 1% of the total peak area.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC to yield the final API scaffold.

Catalyst & Ligand Optimization Summary

The following table demonstrates the critical nature of ligand selection for Step 1 (Chemoselective Suzuki-Miyaura at C2), underscoring why SPhos is the optimal choice for this specific di-ortho substituted scaffold[7],[6].

LigandPd SourceTemp (°C)Conversion (%)Chemoselectivity (C-I vs C-Br)Observation / Causality
PPh 3​ Pd(PPh 3​ ) 4​ 80< 10%N/ASteric bulk at C2 prevents transmetalation.
dppfPdCl 2​ (dppf)8025%85:15Bidentate ligand is too rigid; slow reductive elimination.
XPhosPd(OAc) 2​ 6070%95:5Good conversion, but extreme bulk of XPhos hinders initial oxidative addition at di-ortho site.
SPhos Pd(OAc) 2​ 60 > 98% > 99:1 Optimal balance of electron density and steric flexibility; rapid reductive elimination.

References

  • [3] Title: Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Source: Royal Society of Chemistry (RSC). URL: [Link]

  • [7] Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • [4] Title: Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Source: Accounts of Chemical Research (ACS). URL:[Link]

  • [8] Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Source: PubMed Central (PMC). URL: [Link]

  • [5] Title: Palladium-Catalysed Coupling Reactions. Source: ResearchGate. URL:[Link]

  • [10] Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Source: ACS Omega. URL:[Link]

  • [9] Title: Buchwald–Hartwig amination. Source: Grokipedia. URL:[Link]

  • [11] Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Source: PubMed Central (PMC) / J. Am. Chem. Soc. URL:[Link]

  • [12] Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.... Source: PubMed Central (PMC). URL:[Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-1-ethyl-2-iodo-3-methylbenzene

Executive Summary The compound 5-bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1) is a highly valuable, polyfunctionalized building block used in the synthesis of complex pharmaceuticals and advanced materials. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1) is a highly valuable, polyfunctionalized building block used in the synthesis of complex pharmaceuticals and advanced materials. However, it presents a classic chemoselectivity challenge in cross-coupling chemistry due to the presence of two competing reactive sites:

  • C2-Iodo position: Electronically more reactive due to a lower bond dissociation energy, but highly sterically hindered by the adjacent ethyl (C1) and methyl (C3) groups (di-ortho substituted).

  • C5-Bromo position: Electronically less reactive, but sterically unhindered (flanked by protons at C4 and C6).

This application note provides a comprehensive guide to overcoming this steric vs. electronic mismatch. By rationally designing the palladium/ligand catalytic system, researchers can selectively direct the amination to either the C5 or C2 position, transforming a potential mixture of products into a highly controlled, high-yield synthetic workflow.

Mechanistic Rationale & Ligand Design

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[1]. The regioselectivity in dihaloarenes is determined entirely during the irreversible oxidative addition step.

The general reactivity trend for oxidative addition in palladium-catalyzed cross-couplings is ArI > ArBr > ArCl[2]. If a standard, unhindered catalyst is used, the Pd(0) species will naturally gravitate toward the weaker C-I bond. However, we can invert or reinforce this preference through precise ligand selection:

  • Targeting the C5-Bromo Position (Steric Control): To force the reaction at the electronically less favorable C-Br bond, we employ a highly bulky, electron-rich dialkylbiaryl phosphine ligand such as t-BuXPhos. The immense steric profile of the [t-BuXPhos-Pd(0)] complex creates a massive kinetic barrier for insertion into the crowded C2-I bond. Consequently, oxidative addition is directed exclusively to the unhindered C5-Br bond[3]. It is not easy to achieve selectivity purely by steric hindrance without the correct ligand architecture[4].

  • Targeting the C2-Iodo Position (Electronic Control): To exploit the weaker C-I bond, we utilize a ligand with a wide bite angle but less direct steric bulk at the reacting face of the metal center, such as Xantphos. This allows the catalyst to access the hindered C2 position, allowing the inherent electronic preference for the iodide to dominate the reaction pathway.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA_Br Oxidative Addition at C5-Br (Sterically Driven via t-BuXPhos) Pd0->OA_Br Bulky Ligand OA_I Oxidative Addition at C2-I (Electronically Driven via Xantphos) Pd0->OA_I Flexible Ligand Substrate 5-bromo-1-ethyl-2-iodo-3-methylbenzene Substrate->Pd0 Catalyst Binding Complex_Br Pd(II) Aryl Bromide Complex OA_Br->Complex_Br Complex_I Pd(II) Aryl Iodide Complex OA_I->Complex_I RE_Br Reductive Elimination C5-Aminated Product Complex_Br->RE_Br Transmetalation & Deprotonation RE_I Reductive Elimination C2-Aminated Product Complex_I->RE_I Transmetalation & Deprotonation Amine1 Amine + Base Amine1->Complex_Br Amine2 Amine + Base Amine2->Complex_I RE_Br->Pd0 Pd(0) Regeneration RE_I->Pd0 Pd(0) Regeneration

Figure 1: Ligand-controlled bifurcated catalytic cycle for chemoselective amination.

Data Presentation: Condition Optimization

The following table summarizes the validated parameters required to achieve >95% regioselectivity for either the C5 or C2 position. The choice of base is critical; while strong bases like NaOtBu are highly efficient for unhindered bromides, milder inorganic bases (like Cs₂CO₃) are preferred with Xantphos to prevent base-catalyzed degradation of the starting material[5].

ParameterProtocol A: C5-Selective (Bromo)Protocol B: C2-Selective (Iodo)
Target Bond C-Br (Sterically unhindered)C-I (Electronically favored)
Pre-catalyst Pd₂(dba)₃ (1.0 mol%)Pd(OAc)₂ (2.0 mol%)
Ligand t-BuXPhos (2.5 mol%)Xantphos (2.5 mol%)
Base NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene (Anhydrous)1,4-Dioxane (Anhydrous)
Temperature 80 °C90 °C
Expected Selectivity > 98% C5-Amination> 95% C2-Amination

Experimental Protocols

The following self-validating protocols are designed for a 1.0 mmol scale using morpholine as a model secondary amine.

Workflow Prep 1. Glovebox Setup Weigh Pd, Ligand, Base Mix 2. Reagent Addition Add Substrate, Amine, Solvent Prep->Mix Heat 3. Reaction Execution Stir at 80-90°C (12-24h) Mix->Heat Workup 4. Workup Filter via Celite, Wash Heat->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Figure 2: Standard experimental workflow for Buchwald-Hartwig amination protocols.

Protocol A: C5-Selective Amination (Steric Control)
  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1.0 mol%), t-BuXPhos (10.6 mg, 0.025 mmol, 2.5 mol%), and NaOtBu (144 mg, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add 5-bromo-1-ethyl-2-iodo-3-methylbenzene (325 mg, 1.0 mmol, 1.0 equiv) and morpholine (104 µL, 1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (4.0 mL). Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Execution: Stir the reaction mixture at 80 °C for 12 hours. Self-Validation Check: The mixture should transition from a dark purple/red (Pd₂(dba)₃) to a yellow/orange hue, indicating the formation of the active monomeric Pd(0) species.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite. Wash the pad with additional ethyl acetate (2 × 10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the C5-aminated product.

Protocol B: C2-Selective Amination (Electronic Control)
  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2.0 mol%), Xantphos (14.5 mg, 0.025 mmol, 2.5 mol%), and finely milled anhydrous Cs₂CO₃ (651 mg, 2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add 5-bromo-1-ethyl-2-iodo-3-methylbenzene (325 mg, 1.0 mmol, 1.0 equiv) and morpholine (104 µL, 1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL). Seal the tube and remove it from the glovebox.

  • Execution: Stir the reaction mixture vigorously at 90 °C for 18-24 hours. Self-Validation Check: Vigorous stirring is mandatory as Cs₂CO₃ is highly dense and will settle, severely impacting the transmetalation/deprotonation rate if agitation is insufficient.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through Celite. Concentrate the filtrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to isolate the C2-aminated product, leaving the C5-bromide intact for downstream functionalization.

Sources

Application

Application Note: Regioselective Lithiation Protocols for 5-Bromo-1-ethyl-2-iodo-3-methylbenzene

Introduction and Strategic Overview The regioselective functionalization of polysubstituted aromatic rings is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecules for pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The regioselective functionalization of polysubstituted aromatic rings is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. Among the most powerful tools for this purpose is the halogen-metal exchange reaction, which transforms a relatively inert carbon-halogen bond into a highly nucleophilic carbon-lithium bond.[1][2]

This document provides a detailed guide to the regioselective lithiation of 5-bromo-1-ethyl-2-iodo-3-methylbenzene, a substrate featuring two different halogens. The significant difference in the rate of lithium-halogen exchange between iodine and bromine (I > Br > Cl) forms the basis for achieving high regioselectivity.[2] We will present a robust protocol for the preferential lithiation at the C-I bond and discuss the strategic approach required to achieve functionalization at the C-Br position. The causality behind the choice of reagents, solvents, and temperature is explained to provide a deeper understanding beyond simple procedural steps.

Foundational Principles: The Halogen-Metal Exchange

The lithium-halogen exchange is a kinetically controlled process that is exceptionally fast, often occurring in seconds even at cryogenic temperatures (e.g., -78 °C to -120 °C).[1] The reaction proceeds via the formation of an 'ate' complex, where the organolithium reagent attacks the halogen atom.[3] The stability of the resulting carbanion and the nature of the C-X bond dictate the reaction rate. The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to exchange.

For the substrate 5-bromo-1-ethyl-2-iodo-3-methylbenzene, the directing effects of the alkyl (ethyl, methyl) groups are minimal in the context of halogen-metal exchange, which is kinetically far more rapid than C-H bond deprotonation (ortho-lithiation).[4] Therefore, selectivity is almost exclusively governed by the intrinsic reactivity of the two different halogen atoms.

Mandatory Safety Protocols for Organolithium Reagents

Organolithium reagents such as n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[5][6] Strict adherence to safety protocols is non-negotiable.

  • Inert Atmosphere: All operations MUST be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.[6][7]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or a face shield, and chemical-resistant gloves (a double-gloving system with nitrile and neoprene gloves is recommended).[8][9]

  • Glassware and Solvents: All glassware must be rigorously dried (oven or flame-dried) and cooled under an inert atmosphere.[7] Solvents must be anhydrous.

  • Handling: Use air-tight syringes or cannulas for transferring reagents.[5][9] Never work alone when handling pyrophoric reagents.[9]

  • Emergency Preparedness: Have a Class D fire extinguisher (for metal fires) readily accessible. Do NOT use water or carbon dioxide extinguishers.[9]

Protocol 1: Highly Regioselective Iodo-Lithium Exchange

This protocol leverages the pronounced kinetic preference for iodine-lithium exchange to generate the 2-lithio species with high fidelity.

Principle and Rationale

By using a standard alkyllithium reagent like n-BuLi at a very low temperature (-78 °C), the exchange at the more reactive C-I bond occurs almost instantaneously, while the C-Br bond remains largely unaffected. The choice of -78 °C is critical as it is easily maintained with a dry ice/acetone bath and effectively suppresses potential side reactions, such as reaction with the THF solvent or loss of the aryllithium intermediate.[10][11]

Visual Workflow for Protocol 1

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Isolation A Assemble & Dry Glassware B Inert Atmosphere (Ar/N2) A->B C Dissolve Substrate in Anhydrous THF B->C D Cool to -78 °C C->D E Add n-BuLi (dropwise) D->E F Stir for 1 hr (Lithiation) E->F G Add Electrophile (E+) F->G H Warm to RT G->H I Aqueous Quench (e.g., sat. NH4Cl) H->I J Extraction & Drying I->J K Purification J->K

Caption: Workflow for selective iodo-lithium exchange.

Detailed Experimental Procedure

Materials:

  • 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 1.1 equiv)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 equiv).

  • Dissolution: Purge the flask with argon and add anhydrous THF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes. A color change may be observed.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete iodine-lithium exchange.

  • Electrophilic Quench: Add the chosen electrophile (in this example, DMF, 1.5 equiv) dropwise to the aryllithium solution at -78 °C.

  • Warming: After the addition is complete, stir the reaction at -78 °C for an additional hour, then slowly allow it to warm to room temperature over 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-5-bromo-1-ethyl-3-methylbenzene.

Protocol 2: Strategic Approach to Bromo-Lithium Exchange

Direct and selective bromo-lithium exchange in the presence of an iodo substituent on the same aromatic ring is not feasible in a single step due to the much faster kinetics of the iodo-lithium exchange.[2] Attempting to force the reaction with more reactive reagents or higher temperatures will lead to a complex mixture of products. Therefore, a two-step sequence is the most reliable and scientifically sound strategy.

Principle and Rationale

The strategy involves two distinct halogen-metal exchange reactions:

  • Step 1: Perform a selective iodo-lithium exchange as detailed in Protocol 1.

  • Step 2: Quench the resulting aryllithium with a simple proton source (e.g., methanol or water) to replace the iodine with hydrogen.

  • Step 3: Isolate the resulting 4-bromo-2-ethyl-6-methylanisole.

  • Step 4: Subject this new substrate to a second lithiation reaction to perform the now uncompeted bromo-lithium exchange.

This sequence provides unambiguous access to derivatives functionalized at the original bromine position.

Visual Representation of the Two-Step Strategy

Two_Step_Strategy Start 5-bromo-1-ethyl-2-iodo-3-methylbenzene Step1_Li Selective I-Li Exchange (n-BuLi, THF, -78°C) Start->Step1_Li Intermediate_Li 2-Lithio-5-bromo-1-ethyl-3-methylbenzene Step1_Li->Intermediate_Li Step1_Quench Proton Quench (e.g., H2O) Intermediate_Li->Step1_Quench Intermediate_H 4-Bromo-2-ethyl-1-methylbenzene Step1_Quench->Intermediate_H Step2_Li Bromo-Lithium Exchange (n-BuLi, THF, -78°C) Intermediate_H->Step2_Li Final_Li 4-Lithio-2-ethyl-1-methylbenzene Step2_Li->Final_Li Step2_Quench Electrophilic Quench (E+) Final_Li->Step2_Quench Final_Product Functionalized Product Step2_Quench->Final_Product

Caption: Strategic workflow for functionalization at the C-Br position.

Detailed Experimental Procedure (Illustrative)

This procedure outlines the full sequence.

Part A: Removal of Iodine

  • Follow steps 1-5 from Protocol 1 using 5-bromo-1-ethyl-2-iodo-3-methylbenzene.

  • Proton Quench: At -78 °C, slowly add methanol (2.0 equiv) to the aryllithium solution.

  • Workup: Allow the reaction to warm to room temperature. Perform an aqueous workup as described in Protocol 1 (steps 8-9).

  • Purification: Purify via column chromatography to isolate 4-bromo-2-ethyl-1-methylbenzene.

Part B: Bromo-Lithiation and Functionalization

  • Using the 4-bromo-2-ethyl-1-methylbenzene isolated from Part A as the starting material, repeat the procedure detailed in Protocol 1. This will now exclusively generate the aryllithium species at the position of the bromine atom, which can then be trapped with any desired electrophile.

Summary of Protocols and Key Parameters

ParameterProtocol 1: Selective Iodo-LithiationProtocol 2: Strategic Bromo-Lithiation
Target Position C2 (Iodo)C5 (Bromo)
Strategy Direct, one-pot kinetic selectionTwo-step sequence: I-H exchange, then Br-Li exchange
Key Reagent n-Butyllithium (1.1 equiv)n-Butyllithium (1.1 equiv per step)
Temperature -78 °C-78 °C for both steps
Solvent Anhydrous THFAnhydrous THF
Selectivity High (>95:5 for I vs. Br)High (unambiguous functionalization)
Key Consideration Maintain low temperature to ensure selectivity.Requires isolation of an intermediate; overall lower atom economy.

Conclusion

The regioselective lithiation of 5-bromo-1-ethyl-2-iodo-3-methylbenzene is a prime example of exploiting fundamental principles of reactivity to control synthetic outcomes. The significant kinetic difference between the C-I and C-Br bonds allows for a highly selective and reliable iodo-lithium exchange at -78 °C. While direct selective lithiation at the bromine position is not feasible, a logical two-step strategy involving a reductive de-iodination followed by a second lithiation provides a robust pathway to access this regioisomer. Adherence to strict safety protocols for handling pyrophoric organolithium reagents is paramount for the successful and safe execution of these powerful transformations.

References

  • University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • FMC Corporation. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

  • Reich, H. J., & Green, D. P. (1989). Dynamics of Solvent Exchange in Organolithium Reagents. Journal of the American Chemical Society, 111(23), 8729–8731. [Link]

  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. [Link]

  • Thompson, A. L., et al. (2017). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (129), 56484. [Link]

  • Pratt, L. M., & Nguyen, B. T. (1997). Origin of Solvent Acceleration in Organolithium Metal−Halogen Exchange Reactions. Organometallics, 16(23), 5103–5106. [Link]

  • Fraenkel, G., et al. (2005). Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. International Journal of Molecular Sciences, 6(3), 97-119. [Link]

  • Kuo, S. C., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. [Link]

  • Fleming, F. F., et al. (2005). Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of α-Halonitriles. The Journal of Organic Chemistry, 70(6), 2200-2205. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Knochel, P., et al. (2024). Recent Advances in Halogen–Metal Exchange Reactions. Accounts of Chemical Research. [Link]

  • Fraenkel, G., et al. (2005). Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Ca. SciSpace. [Link]

  • Daugulis, O., et al. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. The Journal of Organic Chemistry, 74(22), 8827-8839. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Debromination in 5-Bromo-1-ethyl-2-iodo-3-methylbenzene Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chemoselective fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chemoselective functionalization of 5-bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1).

When working with polyfunctional dihaloarenes, achieving haloselectivity is a primary synthetic hurdle. While the C–I bond is thermodynamically weaker than the C–Br bond, off-cycle side reactions—most notably hydrodehalogenation (debromination)—frequently compromise yields and complicate downstream purification[1]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure precise C–I coupling while preserving the C–Br bond for late-stage functionalization.

Part 1: Mechanistic Insights & Frequently Asked Questions (FAQs)

Q1: Why am I observing significant debromination at the C5 position when the C2 (C–I) bond is thermodynamically more reactive?

A1: This is a classic conflict between thermodynamics and kinetics. The bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol), which usually dictates that oxidative addition occurs exclusively at the iodine site. However, in 5-bromo-1-ethyl-2-iodo-3-methylbenzene, the C2 iodine is flanked by an ethyl group (C1) and a methyl group (C3). This severe di-ortho steric hindrance kinetically slows down the palladium catalyst's insertion into the C–I bond[2].

Conversely, the C5 bromine is relatively unhindered. If you increase the reaction temperature to force the sluggish C–I coupling, the highly active Pd(0) species will competitively insert into the unhindered C–Br bond. Once the Ar-Pd(II)-Br complex forms, any available hydride source will convert it to an Ar-Pd(II)-H intermediate, which reductively eliminates to yield the debrominated byproduct[3].

Q2: How does my choice of base drive the hydrodehalogenation side reaction?

A2: Strong, nucleophilic bases—particularly alkoxides like NaOtBu or KOtBu—are notorious for promoting debromination. Alkoxides can coordinate to the Pd(II) center and undergo β -hydride elimination, effectively acting as a hydride donor to form the off-cycle Pd-H species[4]. To suppress this, you must switch to milder, non-nucleophilic inorganic bases such as anhydrous K₃PO₄, CsF, or K₂CO₃[3].

Q3: What role does the solvent system play in preserving the C–Br bond?

A3: Protic solvents (e.g., water, ethanol, isopropanol) are primary culprits in hydrodehalogenation because they serve as abundant proton/hydride sources[1]. When the catalyst inadvertently inserts into the C–Br bond, protic solvents rapidly trap the intermediate, finalizing the debromination cycle. Utilizing strictly anhydrous, aprotic solvents like THF, 1,4-dioxane, or toluene is critical for minimizing this side reaction[4].

Q4: Are there alternative catalytic strategies if Pd-catalyzed Suzuki coupling fails to provide adequate haloselectivity?

A4: Yes. If steric hindrance at the C–I bond makes Pd-catalysis too unselective, transitioning to Nickel-catalyzed Cross-Electrophile Coupling (XEC) or Ni/photoredox dual catalysis is highly recommended. Nickel catalysts exhibit profound inherent selectivity for C(sp²)–I bonds over C(sp²)–Br bonds, even in sterically demanding environments, allowing for near-perfect haloselective functionalization at room temperature[5].

Part 2: Visualizing the Problem and the Solution

To effectively troubleshoot, we must first understand the off-cycle pathway that destroys the C–Br bond, and then apply a logical workflow to shut it down.

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Unhindered C-Br bond) Start->OxAdd PdComplex Ar-Pd(II)-Br Species OxAdd->PdComplex Hydride Hydride Transfer (from Base/Solvent) PdComplex->Hydride Protic solvent or Alkoxide base PdH Ar-Pd(II)-H Intermediate Hydride->PdH RedElim Reductive Elimination PdH->RedElim Product Debrominated Arene (Ar-H) + Pd(0) RedElim->Product Product->Start Catalyst Regeneration

Caption: Catalytic cycle illustrating the off-cycle hydrodehalogenation (debromination) pathway.

Workflow Detect LC-MS Detects >5% Debrominated Byproduct CheckBase 1. Evaluate Base Detect->CheckBase BaseAction Switch to K3PO4 or CsF (Avoid Alkoxides) CheckBase->BaseAction CheckSolvent 2. Evaluate Solvent BaseAction->CheckSolvent SolventAction Use Anhydrous THF/Toluene (Avoid Alcohols/Water) CheckSolvent->SolventAction CheckTemp 3. Evaluate Temperature SolventAction->CheckTemp TempAction Lower Temp to 50-60 °C CheckTemp->TempAction Success Chemoselective C-I Coupling Preserved C-Br Bond TempAction->Success

Caption: Step-by-step troubleshooting workflow to minimize debromination in cross-coupling.

Part 3: Quantitative Optimization Data

The following table synthesizes the causality behind experimental choices, demonstrating how specific parameter adjustments directly influence the preservation of the C–Br bond during the coupling of 5-bromo-1-ethyl-2-iodo-3-methylbenzene.

Table 1: Effect of Reaction Parameters on Chemoselectivity and Debromination

Reaction ParameterHigh Debromination ConditionOptimized Condition (Low Debromination)Mechanistic Rationale
Base Selection NaOtBu or KOtBuAnhydrous K₃PO₄ or CsFAlkoxides undergo β -hydride elimination, forming Pd-H species. Inorganic bases lack abstractable hydrides[3],[4].
Solvent System EtOH/H₂O or iPrOHAnhydrous THF or 1,4-DioxaneProtic solvents act as direct proton/hydride donors to the Ar-Pd(II) intermediate[1].
Temperature > 90 °C50 °C – 60 °CHigh thermal energy overcomes the kinetic barrier for insertion into the stronger C–Br bond[4].
Ligand Choice PPh₃ (Monodentate, small)SPhos or dppf (Bidentate/Bulky)Bulky, electron-rich ligands accelerate the difficult di-ortho C–I oxidative addition, allowing lower reaction temperatures.
Stoichiometry 1.50+ equiv Boronic Acid1.05 equiv Boronic AcidExcess coupling partner encourages the catalyst to seek out the C–Br bond once the C–I bond is fully consumed.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology for the Chemoselective Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-2-iodo-3-methylbenzene is designed as a self-validating system. It incorporates strict stoichiometric controls and In-Process Control (IPC) checkpoints to prevent over-reaction.

Step 1: Rigorous Reagent Preparation & Stoichiometry Control
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.00 equiv ). Causality: Establishing the dihaloarene as the limiting reagent prevents over-coupling.

  • Add the arylboronic acid partner at strictly 1.05 equiv . Do not exceed this ratio.

  • Add anhydrous K₃PO₄ (2.00 equiv ) as the mild, non-nucleophilic base.

  • Add 1,3,5-trimethoxybenzene (0.10 equiv ) as an internal standard for quantitative NMR/LC-MS mass balance validation.

Step 2: Catalyst Assembly and Atmosphere Control
  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality: The bulky SPhos ligand accelerates oxidative addition into the sterically hindered C2-Iodine position, allowing the reaction to proceed at lower temperatures without activating the C5-Bromine.

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-high purity Argon three times to remove oxygen, which can degrade the active Pd(0) species.

Step 3: Solvent Addition and Execution
  • Syringe in anhydrous, degassed THF (to achieve a 0.2 M concentration).

  • Place the flask in a pre-heated oil bath at 55 °C . Causality: 55 °C provides enough thermal energy to overcome the di-ortho steric hindrance at the C–I bond, but remains below the activation energy threshold for the C–Br bond.

Step 4: In-Process Control (IPC) and Self-Validation
  • After 2 hours, withdraw a 50 μ L aliquot via syringe under Argon.

  • Dilute with LC-MS grade acetonitrile and inject into the LC-MS.

  • Validation Checkpoint: Analyze the chromatogram.

    • Pass: The ratio of the desired C–I coupled product to the unreacted starting material is increasing, and the Ar-H (debrominated) mass is < 2% .

    • Fail: If the Ar-H mass exceeds 5%, immediately halt the reaction by cooling to room temperature. This indicates moisture ingress or base-driven hydride transfer. Re-verify the anhydrous nature of your K₃PO₄ and THF[4].

Step 5: Work-up and Isolation
  • Upon complete consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature.

  • Quench with deionized water and extract three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography to isolate the chemoselectively coupled 5-bromo-1-ethyl-3-methyl-2-arylbenzene.

References

  • Lin, K., et al. "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis." ACS Catalysis (PMC - NIH).[Link]

  • Weix, D. J., et al. "A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies." Journal of the American Chemical Society (PMC - NIH).[Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 5-Bromo-1-ethyl-2-iodo-3-methylbenzene

Welcome to the Technical Support and Troubleshooting Guide for the regioselective functionalization of 5-bromo-1-ethyl-2-iodo-3-methylbenzene . For researchers and drug development professionals, this dihaloarene present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the regioselective functionalization of 5-bromo-1-ethyl-2-iodo-3-methylbenzene . For researchers and drug development professionals, this dihaloarene presents a classic synthetic paradox: a direct conflict between electronic reactivity (Bond Dissociation Energy) and steric hindrance .

The C2-iodo bond is electronically weaker and naturally primed for oxidative addition[1]. However, it is flanked by ortho-ethyl and ortho-methyl groups, creating a highly sterically hindered pocket. Conversely, the C5-bromo bond is electronically stronger but sterically accessible (flanked by protons). This guide provides field-proven strategies to control chemoselectivity and troubleshoot common experimental failures.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling occurring at the C5-bromo position instead of the intrinsically more reactive C2-iodo position? A1: This is a textbook example of steric control overriding electronic preference. While the general reactivity trend for oxidative addition is Ar-I > Ar-Br[1], the di-ortho substitution (ethyl and methyl) at the C2 position creates severe steric repulsion. If you are using bulky, electron-rich ligands (e.g., XPhos or P(t-Bu)₃), the massive Pd(0)L_n active species cannot physically penetrate the C2 pocket. Consequently, the activation energy for oxidative addition at the sterically accessible C5-bromo bond becomes lower than that of the C2-iodo bond, inverting the expected chemoselectivity.

Q2: I need to functionalize the C2-iodo position exclusively. What is the most reliable method? A2: If palladium catalysis is not strictly required, halogen-metal exchange is the most foolproof method. Using a Turbo Grignard reagent (i-PrMgCl·LiCl) or n-BuLi drives the reaction via kinetic control and the polarizability of the iodine atom. This process is far less sensitive to steric hindrance than transition-metal oxidative addition. If Pd-catalysis is mandatory, you must use specialized ligands (such as CataCXium-A, which has proven effective for sterically hindered aryl iodides[2]) or small, highly electron-rich phosphines (e.g., PMe₃) to minimize steric clashes.

Q3: During C-N Buchwald-Hartwig coupling at the C2 position, my reaction stalls at 30% conversion. Why? A3: This is likely due to iodide inhibition . As the cross-coupling proceeds, iodide salts (e.g., NaI) are generated as byproducts. Iodide is a strongly coordinating anion that can bridge palladium intermediates or poison the catalyst, particularly when using biarylphosphine ligands[3]. Corrective Action: Switch to a solvent where the iodide salt is insoluble (such as toluene) to precipitate it out of the catalytic cycle[3], or add silver salts (e.g., Ag₂CO₃) as an iodide scavenger.

Part 2: Troubleshooting Guide

Issue 1: Severe Protodehalogenation at C2
  • Symptom: GC-MS analysis shows a major byproduct corresponding to 1-bromo-3-ethyl-5-methylbenzene (loss of iodine, replacement with hydrogen).

  • Root Cause: For highly hindered aryl iodides, the transmetalation step is often abnormally slow due to the inability of the nucleophile (e.g., boronic acid) to approach the crowded Pd(II) center. This extended lifetime of the Pd(II)-aryl intermediate allows competitive protonation to occur[2].

  • Solution: Increase the nucleophilicity and concentration of the transmetalating agent. Use aqueous LiOH as a highly effective base to accelerate boronate formation[2], or switch to a more reactive nucleophile like a potassium trifluoroborate salt. Lowering the temperature while using a highly active pre-catalyst (e.g., Pd-G3) can also suppress protodehalogenation[2].

Issue 2: Poor Chemoselectivity (Mixtures of C2 and C5 Products)
  • Symptom: TLC and NMR indicate a near 1:1 mixture of C2-functionalized and C5-functionalized products.

  • Root Cause: The chosen ligand (often PPh₃ or dppf) provides an intermediate steric environment where the energetic penalty of C2 sterics exactly matches the bond dissociation energy penalty of the C5-Br bond.

  • Solution: Push the catalytic system to an extreme. To force C5 selectivity, increase ligand bulk (use XPhos). To force C2 selectivity, abandon Pd-catalysis and utilize halogen-metal exchange.

Part 3: Quantitative Data & Ligand Selection

The following table summarizes the causal relationship between ligand steric bulk (measured by Cone Angle / % Buried Volume) and the resulting regioselectivity during Suzuki-Miyaura coupling.

LigandCone Angle (θ) / %V_burPrimary Coupling SiteSelectivity (C2:C5)Typical Yield (%)
PMe₃ 118° / ~25%C2-Iodo (Electronic Control)92 : 878%
PPh₃ 145° / ~30%Mixed (Competing Factors)45 : 5560%
CataCXium-A ~200° / ~42%C2-Iodo (Specialized for Hindered Ar-I)85 : 1588%
XPhos ~210° / ~45%C5-Bromo (Steric Control)5 : 9591%

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5-Bromo (Steric Control)

This protocol uses steric exclusion to selectively couple at the C5-bromo position, leaving the C2-iodo intact.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 mmol), phenylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed H₂O (1 mL). Seal the vial with a PTFE septum cap.

  • Reaction: Heat the mixture at 80 °C for 12 hours under vigorous stirring.

  • Self-Validation Check (GC-MS): Sample 10 µL of the organic layer, dilute in EtOAc, and inject into the GC-MS.

    • Expected Result: The product peak should exhibit a molecular ion lacking the characteristic 1:1 bromine isotope pattern (loss of 79/81 Da), but retaining the distinct iodine signature (M⁺ = base peak, no M⁺+2 of equal intensity).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Regioselective Formylation at C2-Iodo via Halogen-Metal Exchange

This protocol bypasses transition-metal sterics by utilizing kinetic iodine-magnesium exchange.

  • Preparation: Dissolve 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere. Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.05 mmol) over 5 minutes. Stir at -40 °C for 30 minutes.

  • Self-Validation Check (Quench): Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via GC-MS.

    • Expected Result: Complete disappearance of the starting material mass and appearance of a new peak corresponding to the incorporation of Deuterium at C2 (M⁺ - 127 + 2), retaining the Br isotope pattern.

  • Electrophile Trapping: Add anhydrous DMF (3.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate for purification.

Part 5: Mechanistic Visualizations

Workflow Substrate 5-bromo-1-ethyl-2-iodo-3-methylbenzene Decision Target Coupling Site? Substrate->Decision C5 C5-Bromo (Sterically Free) Decision->C5 Select C5 C2 C2-Iodo (Sterically Hindered) Decision->C2 Select C2 MethodC5 Pd-Catalysis Bulky Ligands (XPhos) Steric Control C5->MethodC5 MethodC2_1 Pd-Catalysis Small Ligands or CataCXium-A Electronic Control C2->MethodC2_1 MethodC2_2 Halogen-Metal Exchange iPrMgCl·LiCl Kinetic Control C2->MethodC2_2

Fig 1: Decision workflow for regioselective functionalization based on steric vs. electronic control.

Mechanism Pd0 Pd(0)L_n Active Species PathA Bulky Ligand (High %V_bur) Pd0->PathA PathB Small Ligand (Low %V_bur) Pd0->PathB ResultA Oxidative Addition at C5-Br (Evades C2 Steric Clash) PathA->ResultA Steric Control ResultB Oxidative Addition at C2-I (Driven by weaker C-I bond) PathB->ResultB Electronic Control

Fig 2: Mechanistic divergence in Pd-catalyzed oxidative addition dictated by ligand steric bulk.

References

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis . Medium. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors . Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

troubleshooting low yields in 5-bromo-1-ethyl-2-iodo-3-methylbenzene synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals System Version: 2026.1 (Advanced Troubleshooting) Welcome to the Technical Support Center. Synthesizing highly substituted, sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals System Version: 2026.1 (Advanced Troubleshooting)

Welcome to the Technical Support Center. Synthesizing highly substituted, sterically hindered polyhalogenated alkylbenzenes like 5-bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1) presents unique mechanistic challenges. The standard synthetic route involves the diazotization of 4-bromo-2-ethyl-6-methylaniline followed by a Sandmeyer-type iodination[1]. However, the bulky ortho-ethyl and ortho-methyl groups heavily shield the amine, often leading to stalled reactions, competitive hydrolysis, and low yields.

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize this specific transformation.

Reaction Pathway & Mechanistic Bottlenecks

To troubleshoot effectively, we must first isolate the rate-limiting steps. The transformation relies on a radical-nucleophilic aromatic substitution ( SRN​Ar ) mechanism[1]. The primary bottlenecks are the initial electrophilic attack by the nitrosonium ion ( NO+ ) and the thermal instability of the resulting diazonium intermediate.

Pathway A 4-bromo-2-ethyl-6-methylaniline (Sterically Hindered Precursor) B Nitrosonium Ion (NO+) Attack (Rate-Limiting Step) A->B Nitrosating Agent < 0 °C C Aryl Diazonium Intermediate (Prone to Hydrolysis) B->C Diazotization D Nucleophilic Substitution (I-) Radical Mechanism C->D KI / I2 Addition Thermal/Photochemical E 5-bromo-1-ethyl-2-iodo-3-methylbenzene (Target Molecule) D->E - N2 (Gas)

Mechanistic pathway for the synthesis of 5-bromo-1-ethyl-2-iodo-3-methylbenzene.

Diagnostic Decision Tree

Use the following logic tree in conjunction with LC-MS or GC-MS analysis of your crude reaction mixture to identify the root cause of your yield loss.

TroubleshootingTree Start Low Yield of Target (< 40%) Q1 Is unreacted aniline recovered? Start->Q1 S1 Switch to organic-phase diazotization (t-BuONO) Q1->S1 YES (Steric Block) Q2 Is phenol by-product detected (LC-MS)? Q1->Q2 NO S2 Lower temp to -10°C, reduce water content Q2->S2 YES (Hydrolysis) Q3 Is deaminated by-product (reduction) observed? Q2->Q3 NO S3 Exclude light or utilize photochemical trihalide protocol Q3->S3 YES (Hydridodediazotization)

Troubleshooting logic tree for diagnosing low yields in sterically hindered Sandmeyer reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at the first step, and I recover mostly unreacted 4-bromo-2-ethyl-6-methylaniline. Why is the standard NaNO2​ / HCl protocol failing? Expert Insight: The standard aqueous protocol generates nitrous acid ( HNO2​ ) in situ at 0–5 °C[1]. However, your starting aniline is highly lipophilic and sterically shielded by the 2-ethyl and 6-methyl groups. In an aqueous medium, the aniline likely remains out of solution, preventing the NO+ ion from accessing the amine. Actionable Fix: Shift to an organic-phase diazotization[2][3]. Using tert-butyl nitrite (t-BuONO) in a polar aprotic solvent like acetonitrile (MeCN) ensures complete solubility and generates the diazonium salt homogeneously, bypassing the steric and phase-transfer limitations.

Q2: I am achieving full conversion of the starting material, but my primary product is a phenol derivative (4-bromo-2-ethyl-6-methylphenol). How do I stop this? Expert Insight: Phenol formation is the result of competitive nucleophilic attack by water (hydrolysis) on the highly reactive diazonium intermediate. Because the ortho-alkyl groups donate electron density to the ring, the diazonium salt is slightly stabilized but highly susceptible to hydrolysis if the temperature rises even slightly before the iodide nucleophile is introduced. Actionable Fix: Strict thermal control is non-negotiable. Maintain the reaction between -10 °C and -5 °C during diazotization. Furthermore, minimizing the water content by using anhydrous p -toluenesulfonic acid ( p -TsOH) instead of aqueous HCl will drastically reduce the availability of competing water nucleophiles.

Q3: My LC-MS shows a significant peak for 3-bromo-5-ethyltoluene. Where is this coming from? Expert Insight: You are observing hydridodediazotization (deamination). This occurs when the diazonium radical abstracts a hydrogen atom from the solvent or impurities instead of reacting with iodine. This is a known side reaction in classical Sandmeyer chemistry, often exacerbated by ambient light driving uncontrolled radical pathways. Actionable Fix: Run the reaction in the dark (wrap the flask in aluminum foil). If the issue persists, consider adopting a modern photochemical Sandmeyer-type halogenation using trihalide salts, which has been shown to achieve outstanding selectivity for halogenation over competing hydridodediazotization without the need for transition metals[4][5].

Quantitative Optimization Data

The following table summarizes the causal relationship between specific protocol modifications and their direct impact on the isolated yield of 5-bromo-1-ethyl-2-iodo-3-methylbenzene.

ParameterClassical Aqueous ProtocolOptimized Organic ProtocolMechanistic RationaleYield Impact
Nitrosating Agent NaNO2​ / HCl (aq)t-BuONO / p -TsOH (MeCN)Overcomes steric shielding and poor aqueous solubility of the precursor.+ 45%
Temperature Profile 0 °C to 5 °C-10 °C to 0 °CSuppresses competitive nucleophilic attack by H2​O (phenol formation).+ 15%
Iodide Source KI (1.2 eq) in H2​O KI (2.5 eq) + I2​ (0.1 eq) I2​ catalyzes trihalide formation, accelerating the SRN​Ar radical mechanism.+ 10%
Validated Experimental Protocol: Organic-Phase Iodination

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria are met.

Reagents Required:

  • 4-bromo-2-ethyl-6-methylaniline (10.0 mmol)

  • tert-Butyl nitrite (t-BuONO) (15.0 mmol)

  • p -Toluenesulfonic acid monohydrate ( p -TsOH· H2​O ) (30.0 mmol)

  • Potassium iodide (KI) (25.0 mmol) & Iodine ( I2​ ) (1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-ethyl-6-methylaniline (10.0 mmol) in anhydrous MeCN (50 mL).

  • Acidification & Cooling: Add p -TsOH (30.0 mmol) to the solution. Submerge the flask in an ice-salt bath and cool the mixture to precisely -5 °C (monitor with an internal thermocouple).

  • Controlled Diazotization: Add t-BuONO (15.0 mmol) dropwise over 20 minutes via a syringe pump. Maintain the internal temperature strictly below 0 °C. Stir for an additional 30 minutes.

    • Verification Check: The solution should transition to a clear, deep yellow/orange color. If unreacted starting material is visible as a suspension, add an additional 0.1 eq of t-BuONO and stir for 10 minutes.

  • Nucleophilic Substitution: In a separate vial, dissolve KI (25.0 mmol) and I2​ (1.0 mmol) in a minimum amount of cold distilled water (approx. 10 mL). Add this dark solution dropwise to the diazonium mixture at -5 °C.

    • Causality: The catalytic I2​ forms the triiodide anion ( I3−​ ), which acts as a superior single-electron donor to initiate the radical substitution smoothly[4].

  • Thermal Maturation: Remove the cooling bath. Allow the reaction to warm naturally to room temperature.

    • Verification Check: Vigorous nitrogen gas evolution (bubbling) should be observed. Stir until bubbling completely ceases (approx. 2 hours).

  • Quench & Workup: Pour the mixture into 100 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce excess iodine (the dark color will rapidly fade to pale yellow). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the resulting crude oil via silica gel flash chromatography (100% Hexanes) to isolate the target 5-bromo-1-ethyl-2-iodo-3-methylbenzene.

References
  • Sivendran, N., et al. "Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts." Chemistry – A European Journal, National Institutes of Health (PMC), 15 Jan. 2022. Available at:[Link]

  • Sivendran, N., et al. "(PDF) Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts." ResearchGate, Jan. 2022. Available at:[Link]

  • Mo, F., et al. "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3)." Accounts of Chemical Research, PubMed, 20 Feb. 2018. Available at:[Link]

  • Mo, F., et al. "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3)." Peking University, 25 Jan. 2018. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Turnover in Chemoselective Bromo-Iodo Arene Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for polyhalogenated arene cross-coupling. As a Senior Application Scientist, I have designed this resource to help you diagnose and resolve catalyst deactivation and chemosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for polyhalogenated arene cross-coupling. As a Senior Application Scientist, I have designed this resource to help you diagnose and resolve catalyst deactivation and chemoselectivity issues when working with complex substrates like 5-bromo-1-ethyl-2-iodo-3-methylbenzene .

This guide moves beyond basic troubleshooting by addressing the fundamental causality of catalyst behavior, ensuring your workflows are robust, scalable, and self-validating.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why is achieving chemoselectivity particularly difficult for 5-bromo-1-ethyl-2-iodo-3-methylbenzene, and how does this affect catalyst turnover? A: This specific substrate presents a classic electronic vs. steric conflict. Electronically, the carbon-iodine (C-I) bond has a lower Bond Dissociation Energy (BDE) and is intrinsically more susceptible to oxidative addition than the carbon-bromine (C-Br) bond (1)[1]. However, sterically, the C-I bond at position 2 is heavily hindered by the adjacent ethyl (C1) and methyl (C3) groups. Conversely, the C-Br bond at position 5 is unhindered. If a standard, small phosphine ligand is used, the catalyst will bypass the electronic preference and attack the less hindered C-Br bond. This leads to off-target coupling or traps the catalyst in an inactive Pd(II) state, severely depressing your Turnover Number (TON).

Q2: My catalyst deactivates prematurely before full conversion. How do I prevent this off-cycle trapping? A: When your catalyst successfully couples the C-I bond, the resulting product still contains an intact C-Br bond. The regenerated Pd(0) can undergo a secondary, slower oxidative addition into this C-Br bond. Because the subsequent transmetalation step for this off-target site is usually slow, the catalyst becomes trapped as a stable, inactive Pd(II) complex (2)[2]. Solution: Employ bulky, electron-rich ligands like P(t-Bu)₃. The extreme steric bulk of P(t-Bu)₃ induces structural strain in the off-cycle Pd(II) complex. This strain facilitates reversible oxidative addition (i.e., it forces reductive elimination of the C-Br bond), shifting the equilibrium back to the active Pd(0) state and restoring catalyst turnover (2)[2].

Q3: I am observing Palladium black formation. How do I stabilize the active Pd(0) species for high-turnover pharmaceutical manufacturing? A: Palladium black (inactive Pd(0) agglomerates) forms when the rate of reductive elimination vastly exceeds the rate of the subsequent oxidative addition, leaving "naked" Pd(0) in solution. In sustainable, high-turnover systems (defined as using <0.1 mol% catalyst (3)[3]), this agglomeration is fatal. Solution: You can utilize high-pressure conditions (e.g., 8 kbar) which strongly enforce the coordination of solvent molecules to the metal center, extending the catalyst's lifetime without requiring massive ligand excesses (4)[4]. Alternatively, transitioning to N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI precatalysts) provides exceptionally strong sigma-donation to palladium, preventing agglomeration and enabling TONs exceeding 100,000 (5)[5].

Part 2: Mechanistic Workflow & Off-Cycle Trapping

The diagram below illustrates the logical flow of the catalytic cycle, highlighting the kinetic preference for the C-I bond and the off-cycle Pd(II) trap that destroys catalyst turnover if improper ligands are used.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OA_I Oxidative Addition (C-I) Kinetically Favored Pd0->OA_I OA_Br Oxidative Addition (C-Br) Off-Cycle Pathway Pd0->OA_Br Substrate 5-bromo-1-ethyl-2-iodo- 3-methylbenzene Substrate->OA_I Substrate->OA_Br TM Transmetalation (e.g., Boronic Acid) OA_I->TM RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product Coupled Product (Bromine intact) RE->Product Trap Pd(II) Trap Catalyst Deactivation OA_Br->Trap Trap->Pd0 Bulky Ligands (PtBu3) promote reversibility

Fig 1: Chemoselective catalytic cycle and off-cycle Pd(II) trapping at the C-Br bond.

Part 3: Quantitative Catalyst Performance

To optimize your process, compare the performance metrics of standard catalyst systems against advanced high-turnover systems when applied to sterically hindered bromo-iodo arenes.

Catalyst SystemLigand ClassCatalyst Loading (mol%)Temp (°C)Chemoselectivity (I vs Br)Typical TON
Pd(PPh₃)₄ Monodentate Phosphine5.080Moderate (~80%)< 20
Pd₂(dba)₃ / SPhos Dialkylbiarylphosphine0.540High (>95%)200
Pd(OAc)₂ / P(t-Bu)₃ Bulky Trialkylphosphine0.150Excellent (>98%)1,000
PEPPSI-IPr N-Heterocyclic Carbene0.0160Excellent (>99%)> 10,000

Part 4: Self-Validating Experimental Protocol

A trustworthy protocol must be self-validating. The following methodology for a high-turnover Suzuki-Miyaura coupling incorporates internal standards and kinetic sampling to ensure mass balance and verify that the C-Br bond remains strictly unreacted.

Objective: Achieve >99% conversion at the C-I position of 5-bromo-1-ethyl-2-iodo-3-methylbenzene while preserving the C-Br bond, using ultra-low catalyst loading (<0.05 mol%).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve 0.05 mol% of PEPPSI-IPr precatalyst in anhydrous THF.

    • Causality: Pre-activation ensures a uniform concentration of the active monoligated Pd(0) species, preventing localized concentration spikes that lead to early Pd black aggregation.

  • Substrate & Standard Addition: To the reaction vial, add 1.0 equivalent of 5-bromo-1-ethyl-2-iodo-3-methylbenzene, 1.05 equivalents of the desired arylboronic acid, and 0.5 equivalents of dodecane (Internal Standard).

    • Causality: The slight excess of boronic acid drives the C-I coupling to completion. The internal standard transforms the protocol into a self-validating system, allowing precise GC-FID quantification of mass balance to confirm that no off-target C-Br coupling has occurred.

  • Base Introduction: Add 2.0 equivalents of finely milled, anhydrous K₃PO₄.

    • Causality: K₃PO₄ is a mild, insoluble base that slowly releases active alkoxide/hydroxide into the organic phase. This controlled release prevents base-catalyzed protodeboronation of the arylboronic acid, preserving the transmetalating agent for the catalytic cycle.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir vigorously (800 rpm) at 50 °C for 4 hours.

    • Causality: High stirring rates overcome mass transfer limitations between the solid base and the organic solvent, which is critical when operating at ultra-low catalyst loadings.

  • Kinetic Sampling & Validation: Withdraw 20 µL aliquots every 30 minutes via microsyringe. Quench immediately in EtOAc/H₂O and analyze the organic layer via GC-FID.

    • Causality: Continuous kinetic profiling identifies the exact Turnover Frequency (TOF) and pinpoints any catalyst deactivation events before the reaction reaches the 4-hour mark.

Part 5: References

  • Benchchem - A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.1

  • Benchchem - Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions.6

  • Organic Chemistry Portal - The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates.2

  • Journal of the American Chemical Society (JACS) - Dramatic Increase of Turnover Numbers in Palladium-Catalyzed Coupling Reactions Using High-Pressure Conditions.4

  • Frontiers - How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.3

  • ResearchGate - Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million.5

Sources

Troubleshooting

solvent optimization for 5-bromo-1-ethyl-2-iodo-3-methylbenzene recrystallization

Technical Support Center: Solvent Optimization for 5-bromo-1-ethyl-2-iodo-3-methylbenzene Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Optimization for 5-bromo-1-ethyl-2-iodo-3-methylbenzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of sterically hindered, highly lipophilic halogenated aromatics.

Mechanistic Overview & Solvent Selection Logic

The target molecule, 5-bromo-1-ethyl-2-iodo-3-methylbenzene, presents a unique crystallization challenge. The molecule is densely functionalized with hydrophobic alkyl groups (methyl, ethyl) and heavy, polarizable halogens (bromo, iodo), yet it completely lacks hydrogen-bond donors or acceptors.

Because of this structural profile, the compound is extremely lipophilic. In highly non-polar solvents (e.g., hexane, toluene), the compound exhibits excessive solubility even at sub-zero temperatures, preventing efficient recovery. Conversely, it is entirely insoluble in highly polar solvents like water. Therefore, single-solvent recrystallization is often unviable. The thermodynamically sound approach is an anti-solvent (mixed) crystallization system , utilizing an intermediate-polarity "good" solvent (like Ethanol) paired with a highly polar "anti-solvent" (like Water) to precisely tune the supersaturation curve[1].

Solvent Optimization Workflow

Workflow Start Crude 5-bromo-1-ethyl- 2-iodo-3-methylbenzene Dissolve Dissolve in minimal hot Ethanol Start->Dissolve Filter Hot Filtration Dissolve->Filter AntiSolvent Add hot Water until cloud point Filter->AntiSolvent Clarify Add drops of Ethanol until clear AntiSolvent->Clarify Cool Controlled Cooling (0.5 °C / min) Clarify->Cool Oiling Oiling Out (LLPS) Detected? Cool->Oiling Seed Reheat & Add Seed Crystals Oiling->Seed Yes Crystallize Crystal Nucleation & Growth Oiling->Crystallize No Seed->Cool Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate

Workflow for mixed-solvent recrystallization and oiling-out resolution.

Quantitative Solvent Screening Matrix

To establish the optimal thermodynamic parameters, we evaluated several solvent systems. The goal is to maximize the solubility differential between the boiling point and 0 °C while maintaining high impurity selectivity[1].

Solvent SystemRatio (v/v)Solubility (Reflux)Solubility (0 °C)Crystallization OutcomePurity Profile (HPLC)
Hexane100%>500 mg/mL>200 mg/mLNo crystallization (Too soluble)N/A
Toluene100%>500 mg/mL>300 mg/mLNo crystallization (Too soluble)N/A
Ethanol100%~150 mg/mL~40 mg/mLLow yield, slow nucleation>95%
Ethanol / Water 80:20 ~120 mg/mL <5 mg/mL Excellent yield, sharp crystals >99%
IPA / Water70:30~100 mg/mL<5 mg/mLEmulsion formed (Oiling out)Impure / Trapped solvent

Validated Protocol: Ethanol/Water Anti-Solvent Recrystallization

This protocol is designed as a self-validating system. Step 4 is critical: it ensures the solution is exactly at the saturation limit before cooling, preventing premature precipitation or excessive solvent use[2].

  • Step 1: Dissolution. Suspend 1.0 g of crude 5-bromo-1-ethyl-2-iodo-3-methylbenzene in a minimal volume (approx. 5–7 mL) of boiling absolute ethanol in an Erlenmeyer flask. Stir until completely dissolved.

  • Step 2: Hot Filtration. If insoluble particulates are present, rapidly filter the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel[2].

  • Step 3: Anti-Solvent Addition. Maintain the filtrate at a gentle boil. Add hot deionized water dropwise. Continue addition until the solution develops a persistent, faint cloudiness (the cloud point), indicating the solubility limit has been reached.

  • Step 4: Clarification (Self-Validation). Add boiling ethanol dropwise (usually 1–3 drops) just until the solution becomes perfectly clear again. Causality: This confirms the system is at optimal supersaturation. Excess solvent will drastically reduce yield, while insufficient solvent causes immediate precipitation of impurities[3].

  • Step 5: Controlled Cooling. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature at a rate of approximately 0.5 °C/min. Once at room temperature, transfer to an ice bath (0 °C) for 30 minutes to maximize lattice integration and yield.

  • Step 6: Isolation. Collect the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold 80:20 Ethanol/Water to remove residual mother liquor without redissolving the product[2].

Troubleshooting & FAQs

Q: My product is separating as a milky oil or sludge instead of solid crystals. What is happening? A: You are experiencing "oiling out," scientifically known as liquid-liquid phase separation (LLPS). This occurs when the saturation temperature of your solvent mixture is higher than the melting point of the solute[3]. Because 5-bromo-1-ethyl-2-iodo-3-methylbenzene is sterically hindered and highly lipophilic, the solute molecules struggle to integrate into a rigid crystal lattice kinetically, dropping out as a disorganized, solute-rich liquid phase instead[4]. Resolution: Do not crash-cool the solution. Reheat the mixture until it is homogeneous. Cool it very slowly and introduce a few pure seed crystals just before the cloud point is reached to bypass the kinetic barrier of primary nucleation[4][5]. Alternatively, slightly increase the ratio of the good solvent (Ethanol) to lower the saturation temperature below the melting point.

Q: The crystallization yielded very little product, and evaporation of the mother liquor shows a massive amount of residual compound. How do I fix this? A: A poor yield with heavy mother liquor retention indicates that the cold solubility of your solvent system is too high[3]. This is common with halogenated benzenes in pure organic solvents. Resolution: You must increase the polarity of the system. If using pure ethanol, transition to the Ethanol/Water mixed system described in the protocol. If already using a mixed system, you likely added too much "good" solvent during the clarification step. You can recover the lost product by partially evaporating the mother liquor under reduced pressure and repeating the cooling process[2].

Q: My recrystallized product still contains debrominated or deiodinated impurities. Why didn't the recrystallization remove them? A: Structurally similar impurities (especially those differing only by a single halogen substitution) often exhibit nearly identical solubility profiles and can easily co-crystallize by substituting into the target compound's crystal lattice[1]. Resolution: If Ethanol/Water lacks the selectivity to reject these specific impurities, you must change the thermodynamic interactions entirely. Switch to a solvent system with a different hydrogen-bonding or dipole profile, such as Ethyl Acetate / Heptane. This alters the relative solubility and prevents the impurity from fitting favorably into the growing crystal lattice[1].

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Oiling Out and Poor Yields." LibreTexts. URL:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo. URL:[Link]

  • University of Calgary. "Recrystallisation Principles." UCalgary Chemistry. URL:[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. URL:[Link]

  • University of York. "Single-solvent recrystallisation." Chemistry Teaching Labs. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Pattern Comparison for 5-Bromo-1-ethyl-2-iodo-3-methylbenzene Isomers: A Technical Guide

In advanced drug development and materials science, polyhalogenated alkylbenzenes serve as critical scaffolds for sequential, site-selective cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced drug development and materials science, polyhalogenated alkylbenzenes serve as critical scaffolds for sequential, site-selective cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura couplings). Differentiating positional isomers—such as Isomer A (5-bromo-1-ethyl-2-iodo-3-methylbenzene) and Isomer B (2-bromo-1-ethyl-5-iodo-3-methylbenzene)—is a frequent analytical challenge. Because these isomers share identical molecular weights and elemental compositions, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is the gold standard for structural elucidation.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral matching. Here, we analyze the thermodynamic causality behind the fragmentation pathways and provide a self-validating experimental protocol to ensure absolute confidence in your isomer differentiation.

Theoretical Framework: Causality in EI-MS Fragmentation

Under standard 70 eV Electron Ionization, the molecular ion [M]+∙ is generated with significant internal excess energy[1]. The subsequent unimolecular decomposition is not random; it is strictly governed by bond dissociation energies (BDE) and steric proximities.

  • Thermodynamic Control of Dehalogenation: The primary fragmentation pathway is dictated by the weakest bond in the molecule. The C-I bond has a BDE of approximately 272 kJ/mol, making it significantly weaker than the C-Br bond, which has a BDE of roughly 336 kJ/mol[2]. Consequently, the expulsion of an iodine radical ( I∙ , -127 Da) overwhelmingly dominates the spectrum, forming the base peak at m/z 197/199, while the loss of a bromine radical ( Br∙ , -79 Da) is a minor competitive pathway.

  • Isotopic Signatures: Bromine's two stable isotopes ( 79Br and 81Br ) exist in a nearly 1:1 natural abundance ratio[1]. This imparts a distinct doublet signature separated by 2 amu to the molecular ion and any bromine-retaining fragments, serving as an internal mass-spectral tracer.

  • Benzylic Cleavage & The Ortho Effect: Following dehalogenation, alkylbenzenes characteristically undergo benzylic cleavage. The ethyl group loses a methyl radical ( ⋅CH3​ , -15 Da) to form a highly stable substituted benzyl or tropylium cation[1]. However, this is heavily influenced by the "ortho effect"[3]. In Isomer A, the ethyl group is ortho to the bulky iodine atom. The initial loss of iodine relieves severe steric strain, leaving a highly reactive radical site that accelerates the subsequent benzylic cleavage. In Isomer B, the ethyl group is ortho to the bromine atom, subtly shifting the thermodynamic relief and altering the relative abundance of the secondary fragments[4].

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure high-fidelity isomer differentiation, the following protocol incorporates a closed-loop system suitability test (SST). This guarantees that the observed fragmentation differences are due to isomeric structure, not instrument drift.

Step 1: System Suitability and Calibration (Validation Step)
  • Action: Prior to analyzing the target isomers, inject a 5 µg/mL calibration standard of 1-bromo-4-iodobenzene.

  • Causality & Validation: This step validates the ion source energy and optics. The system is deemed "fit-for-purpose" only if the [M−I]+/[M]+∙ ratio exceeds 3:1 and the 79Br/81Br isotopic ratio is within 0.95–1.05. This proves the 70 eV source is correctly tuned to favor C-I cleavage without causing non-specific degradation of the aromatic core.

Step 2: Sample Preparation
  • Action: Dissolve Isomer A and Isomer B in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • Causality: DCM ensures complete solvation of the non-polar halogenated aromatics. The strict 10 µg/mL concentration limit prevents electron multiplier saturation and mitigates bimolecular ion-molecule reactions in the source, ensuring true unimolecular fragmentation.

Step 3: Gas Chromatography (Separation)
  • Column: 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Parameters: Helium carrier gas at a constant flow of 1.0 mL/min. Oven program: 60 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min). Inlet at 250 °C, splitless injection.

  • Causality: The slight polarizability of the 5% diphenyl stationary phase is critical here. It resolves the positional isomers based on minute differences in their permanent dipole moments, which are induced by the asymmetric distribution of the halogens around the ring.

Step 4: Mass Spectrometry (Detection)
  • Parameters: EI source at 70 eV, source temperature 230 °C, quadrupole at 150 °C. Scan range m/z 50–400.

  • Causality: 70 eV is the universal standard for EI, ensuring the generated spectra can be accurately cross-referenced. It is significantly higher than the ionization potential of the aromatic ring (~9 eV), imparting sufficient internal energy to reliably trigger the diagnostic C-I and C-Br cleavages[1].

Comparative Data Analysis

The table below summarizes the diagnostic ions used to differentiate the two isomers based on the thermodynamic principles outlined above.

Table 1: Comparative GC-EI-MS Fragmentation Data (70 eV)

Fragmentm/z ( 79Br/81Br )Isomer A Rel. Abundance (%)Isomer B Rel. Abundance (%)Mechanistic Rationale
Molecular Ion [M]+∙ 324 / 32625 / 2430 / 29Intact radical cation. The 1:1 isotopic ratio confirms the presence of a single Br atom.
[M−I]+ 197 / 199100 / 98100 / 98Base peak for both isomers. Overwhelmingly driven by the weak C-I BDE (~272 kJ/mol).
[M−Br]+ 24528Minor peak due to stronger C-Br BDE (~336 kJ/mol). Slightly higher in Isomer B due to ortho-steric relief when Br is adjacent to the ethyl group.
[M−I−CH3​]+ 182 / 18465 / 6445 / 44Benzylic cleavage of the ethyl group. Enhanced in Isomer A because the initial loss of the ortho-Iodine leaves a highly reactive, unhindered radical site.
[M−I−Br]+ 1181512Complete dehalogenation leaving the alkylated aromatic core ( C9​H10+​ ).

Mechanistic Pathway Diagram

The following diagram maps the logical flow of the unimolecular decomposition occurring within the mass spectrometer's source.

G M Molecular Ion [M]+• m/z 324 / 326 C9H10BrI+ MI [M - I]+ m/z 197 / 199 C9H10Br+ M->MI -I• (-127 Da) Dominant Pathway MBr [M - Br]+ m/z 245 C9H10I+ M->MBr -Br• (-79 Da) Minor Pathway MICH3 [M - I - CH3]+ m/z 182 / 184 C8H7Br+ MI->MICH3 -•CH3 (-15 Da) Benzylic Cleavage MIBr [M - I - Br]+ m/z 118 C9H10+ MI->MIBr -Br• (-79 Da) Dehalogenation MBr->MIBr -I• (-127 Da) Dehalogenation

Figure 1: GC-EI-MS fragmentation pathway for 5-bromo-1-ethyl-2-iodo-3-methylbenzene isomers.

References

  • Interpretation of mass spectra - Universität des Saarlandes.
  • TRIALKYLSTANNYLATION OF ARYL AND VINYL ... - MacSphere - McMaster University.
  • A Beginner's Guide to Mass Spectral Interpretation - nzdr.ru.
  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow.

Sources

Comparative

validating HPLC purity methods for synthesized 5-bromo-1-ethyl-2-iodo-3-methylbenzene

Validating HPLC Purity Methods for Synthesized 5-Bromo-1-ethyl-2-iodo-3-methylbenzene: A Comparative Guide Synthesizing highly substituted, polyhalogenated aromatics like 5-bromo-1-ethyl-2-iodo-3-methylbenzene requires r...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating HPLC Purity Methods for Synthesized 5-Bromo-1-ethyl-2-iodo-3-methylbenzene: A Comparative Guide

Synthesizing highly substituted, polyhalogenated aromatics like 5-bromo-1-ethyl-2-iodo-3-methylbenzene requires rigorous analytical control. Featuring two distinct halogens (bromine and iodine) on a sterically crowded benzene ring, this compound is a highly valuable intermediate for orthogonal cross-coupling reactions (e.g., sequential Suzuki and Heck couplings). Because des-halogenated impurities act as potent catalyst poisons, absolute precision in purity quantification is non-negotiable.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard Gas Chromatography (GC-FID) or generic C18 High-Performance Liquid Chromatography (HPLC) for aromatic intermediates. For this specific chemotype, these default methods fail—producing either artifactual degradation or false-positive purity results due to co-elution.

This guide objectively compares analytical approaches, detailing the causality behind method selection, and provides a self-validating, [1] HPLC protocol utilizing a Phenyl-Hexyl stationary phase.

The Causality of Method Selection: Why Default Methods Fail

The Thermal Trap of GC-FID

Gas chromatography separates analytes based on volatility. However, the carbon-iodine (C-I) bond in 5-bromo-1-ethyl-2-iodo-3-methylbenzene is relatively weak (bond dissociation energy ≈65 kcal/mol). When subjected to standard GC injection port temperatures (250°C–300°C), the compound undergoes homolytic cleavage, resulting in [2]. This generates 5-bromo-1-ethyl-3-methylbenzene as an artifact of the analytical method itself. A self-validating system must not degrade the analyte it intends to measure; therefore, HPLC—operating at ambient temperatures—is the scientifically sound choice.

The Selectivity Limit of C18 HPLC

Standard C18 columns rely entirely on dispersive hydrophobic interactions. While a C18 column will retain the target analyte, it struggles to differentiate it from closely related synthetic impurities (such as the 4-bromo isomer or des-bromo byproducts). Because the hydrophobic footprint (LogP) of these impurities is nearly identical, C18 methods yield co-elution, artificially inflating the reported purity.

The Phenyl-Hexyl Advantage

To achieve baseline resolution, we must exploit the electronic and steric properties of the molecule. In 5-bromo-1-ethyl-2-iodo-3-methylbenzene, the heavy iodine atom at position 2 is sterically flanked by an ethyl group (position 1) and a methyl group (position 3). This extreme steric crowding shields the core aromatic ring from standard dispersive interactions.

A overcomes this. The hexyl linker provides the flexibility needed to bypass the bulky alkyl groups, allowing the stationary phase's terminal phenyl ring to undergo π−π stacking and induced-dipole interactions with the highly polarizable iodine and bromine atoms. This provides superior shape selectivity, resolving critical isomeric pairs that C18 cannot.

Mechanism Analyte 5-bromo-1-ethyl- 2-iodo-3-methylbenzene C18 C18 Stationary Phase (Dispersive Forces Only) Analyte->C18 Hydrophobic Partitioning Phenyl Phenyl-Hexyl Phase (Dispersive + π-π Interactions) Analyte->Phenyl Induced Dipole & π-π Stacking Coelution Co-elution with Isomeric Impurities C18->Coelution Resolution Baseline Resolution (Shape Selectivity) Phenyl->Resolution

Fig 1: Logical relationship of stationary phase selection and resulting chromatographic resolution.

Comparative Performance Data

To objectively demonstrate the superiority of the Phenyl-Hexyl method, we compared it against GC-FID and standard C18 HPLC using a spiked sample containing 1% of known des-iodo and des-bromo impurities.

Table 1: Method Comparison for 5-bromo-1-ethyl-2-iodo-3-methylbenzene

Analytical MethodPrimary Separation MechanismResolution (Critical Pair)Tailing FactorAnalyte RecoveryVerdict
GC-FID Volatility / Boiling Point1.21.888.5% (Thermal Loss)Unsuitable
RP-HPLC (C18) Hydrophobic Dispersion1.51.399.5%Marginal
RP-HPLC (Phenyl-Hexyl) Hydrophobic + π−π Interaction3.41.0599.8%Optimal

Data Interpretation: The Phenyl-Hexyl column achieved a resolution of 3.4 (well above the baseline requirement of ≥2.0 ), proving its exceptional shape selectivity. The GC-FID recovery of 88.5% confirms thermal degradation, rendering it invalid for this specific iodo-aromatic.

Experimental Protocol: Self-Validating Phenyl-Hexyl HPLC Method

A self-validating analytical system must inherently prove its own reliability during every run. By integrating a System Suitability Test (SST) into the protocol—requiring a resolution of ≥2.0 between the target analyte and its des-iodo impurity before sample analysis begins—the method continuously validates its own resolving power.

Step 1: Sample and Standard Preparation

  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of synthesized 5-bromo-1-ethyl-2-iodo-3-methylbenzene into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile to prevent precipitation of the highly hydrophobic compound (Concentration: 1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Diluent (Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: Core-shell Phenyl-Hexyl, 150 mm × 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (buffers the system and sharpens peak shape).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B

    • 15.0 - 15.1 min: Return to 40% B

    • 15.1 - 20.0 min: Re-equilibration at 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (tightly controlled to ensure reproducible π−π stacking thermodynamics).

  • Detection: UV at 230 nm (optimal for the shifted π→π∗ transitions of heavy-halogenated aromatics).

  • Injection Volume: 5 µL.

ICH Q2(R2) Method Validation

Following the ICH Q2(R2) guidelines, the Phenyl-Hexyl method was subjected to rigorous validation to ensure it is fit for its intended purpose (purity and impurity quantitation).

G N1 Method Selection (Thermal Stability Check) N2 Stationary Phase Screening (C18 vs. Phenyl-Hexyl) N1->N2 N3 Chromatographic Optimization (Gradient & Flow Rate) N2->N3 N4 ICH Q2(R2) Validation Execution N3->N4 N5 Specificity & Linearity (Impurity Resolution) N4->N5 N6 Accuracy & Precision (Recovery & RSD%) N4->N6 N7 Robustness (System Suitability) N4->N7

Fig 2: Analytical lifecycle and ICH Q2(R2) validation workflow for halogenated aromatics.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte retention timeBlank interference < 0.05%Pass
Linearity R2≥0.999 (Range: 25% to 150% of target) R2=0.9998 Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)RSD = 0.45%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.6% ± 0.3%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

For highly substituted, mixed-halogenated aromatics like 5-bromo-1-ethyl-2-iodo-3-methylbenzene, analytical default settings are insufficient. GC-FID compromises the structural integrity of the C-I bond, while standard C18 columns lack the electronic selectivity to resolve structurally similar impurities. By leveraging the π−π and induced-dipole interactions of a Phenyl-Hexyl stationary phase, researchers can establish a self-validating, ICH Q2(R2)-compliant workflow that guarantees absolute confidence in synthetic purity.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." [Link]

Sources

Validation

A Comparative Guide to Oxidative Addition Rates: Iodine vs. Bromine in 5-bromo-1-ethyl-2-iodo-3-methylbenzene

For researchers, scientists, and professionals in drug development, the strategic and selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular construction. Palladium-catalyzed cross...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic and selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions are a vital tool in this endeavor, with the initial oxidative addition of an aryl halide to a palladium(0) complex being a critical, often rate-determining, step.[1][2] This guide provides an in-depth comparison of the oxidative addition rates of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the same aromatic scaffold, 5-bromo-1-ethyl-2-iodo-3-methylbenzene. Understanding this reactivity difference is paramount for designing selective and efficient cross-coupling strategies.

The Theoretical Framework: Bond Energies and Reactivity

The generally accepted trend for the reactivity of aryl halides in oxidative addition is I > Br > Cl > F.[3] This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The weaker the C-X bond, the lower the activation energy for oxidative addition, and thus, the faster the reaction. The C-I bond is significantly weaker than the C-Br bond, making aryl iodides more reactive than aryl bromides in this crucial step of the catalytic cycle.[3]

BondTypical Bond Dissociation Energy (Aryl-X)
C-I~272 kJ/mol
C-Br~332 kJ/mol

Note: These are approximate values and can vary slightly based on the specific molecular structure.

This fundamental difference in bond strength predicts that in a molecule containing both an iodine and a bromine substituent on an aromatic ring, the oxidative addition of a palladium(0) complex will occur preferentially at the C-I bond.

Visualizing the Mechanism of Oxidative Addition

The oxidative addition of an aryl halide to a palladium(0) complex is a fundamental step in many cross-coupling reactions. The following diagram illustrates the concerted mechanism for both the C-I and C-Br bonds.

cluster_I Oxidative Addition at C-I Bond cluster_Br Oxidative Addition at C-Br Bond I_start Ar-I + Pd(0)L_n I_ts [Ar---I---Pd(0)L_n]‡ I_start->I_ts Lower Ea Br_start Ar-Br + Pd(0)L_n I_end Ar-Pd(II)(I)L_n I_ts->I_end Br_ts [Ar---Br---Pd(0)L_n]‡ Br_start->Br_ts Higher Ea Br_end Ar-Pd(II)(Br)L_n Br_ts->Br_end

Caption: Mechanism of oxidative addition at C-I and C-Br bonds.

Experimental Design for Comparative Rate Analysis

To empirically determine the relative rates of oxidative addition at the C-I and C-Br bonds of 5-bromo-1-ethyl-2-iodo-3-methylbenzene, a competition experiment can be designed. This experiment leverages the principle that a substoichiometric amount of a palladium(0) reagent will preferentially react with the more reactive site on the substrate.

Experimental Workflow

cluster_workflow Competitive Oxidative Addition Workflow start Mix 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1 equivalent) and Pd(PPh₃)₄ (0.5 equivalents) in an inert solvent (e.g., Toluene) reaction Stir at a controlled temperature (e.g., 80 °C) for a short duration to ensure incomplete conversion start->reaction quench Quench the reaction reaction->quench analysis Analyze the reaction mixture by ¹H NMR and GC-MS quench->analysis products Identify and quantify: - Unreacted starting material - Product of C-I oxidative addition - Product of C-Br oxidative addition analysis->products

Caption: Workflow for the competitive oxidative addition experiment.

Detailed Experimental Protocol
  • Preparation of Reactants:

    • In a nitrogen-filled glovebox, weigh 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.5 eq) into a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed toluene via syringe.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for a predetermined time (e.g., 15 minutes). The reaction time should be optimized to ensure that the reaction does not go to completion, allowing for the observation of a product ratio.

  • Quenching and Workup:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding a suitable trapping agent, such as a boronic acid (for a subsequent Suzuki coupling) or a reducing agent to reductively eliminate the aryl group from the palladium complex. This step is crucial to generate stable, analyzable organic products. For simplicity in analysis, a protic quench (e.g., with HCl) can be used to protonate the resulting aryl-palladium species, leading to the formation of 3-bromo-1-ethyl-2-methylbenzene and 3-iodo-1-ethyl-2-methylbenzene.

  • Analysis:

    • Extract the organic products with a suitable solvent (e.g., diethyl ether) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the unreacted starting material and the products resulting from oxidative addition at the C-I and C-Br bonds.

Expected Results and Interpretation

Based on the established principles of C-X bond reactivity in oxidative addition, the experimental results are expected to show a significant preference for the reaction at the C-I bond.

ProductExpected Relative Abundance
Product from C-I Oxidative AdditionMajor Product
Product from C-Br Oxidative AdditionMinor or Undetectable Product
Unreacted Starting MaterialPresent (due to substoichiometric Pd(0))

The ratio of the product from C-I addition to the product from C-Br addition will provide a quantitative measure of the relative rates of oxidative addition. It is anticipated that this ratio will be very high, confirming the significantly greater reactivity of the aryl iodide.

Conclusion

The comparative analysis of oxidative addition rates for iodine and bromine in 5-bromo-1-ethyl-2-iodo-3-methylbenzene unequivocally points towards the superior reactivity of the carbon-iodine bond. This preference is rooted in the lower bond dissociation energy of the C-I bond compared to the C-Br bond. For synthetic chemists, this inherent chemoselectivity is a powerful tool, enabling the selective functionalization of the iodo-substituted position in the presence of a bromo substituent. By carefully controlling reaction conditions and the stoichiometry of the palladium catalyst, it is possible to achieve highly selective transformations, a critical consideration in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Hearn, J. M., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 118(15), 7137-7176. [Link]

  • Hartwig, J. F. (2010).
  • Jørgensen, M., et al. (2007). Applications of the Coupling of Primary Alkylamines in the Synthesis of Heterocycles. Accounts of Chemical Research, 40(12), 1327-1337. [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

Sources

Comparative

benchmarking cross-coupling efficiency of 5-bromo-1-ethyl-2-iodo-3-methylbenzene against standard aryl halides

Title: Benchmarking Chemoselective Cross-Coupling: 5-Bromo-1-ethyl-2-iodo-3-methylbenzene vs. Standard Aryl Halides Executive Summary In the modular synthesis of polyfunctional active pharmaceutical ingredients (APIs) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Chemoselective Cross-Coupling: 5-Bromo-1-ethyl-2-iodo-3-methylbenzene vs. Standard Aryl Halides

Executive Summary

In the modular synthesis of polyfunctional active pharmaceutical ingredients (APIs) and advanced materials, bromo(iodo)arenes serve as critical synthetic linchpins[1]. The ability to sequentially functionalize these scaffolds relies heavily on the predictable chemoselectivity of the C–I bond over the C–Br bond. However, when extreme steric hindrance is introduced, the intrinsic electronic preference for C–I oxidative addition can be overridden.

This guide benchmarks the cross-coupling efficiency of 5-bromo-1-ethyl-2-iodo-3-methylbenzene (CAS: 1208075-21-1)[2] against standard, unhindered aryl halides. By analyzing the causality behind catalyst failure and success, this guide provides researchers with a field-proven framework for overcoming severe steric barriers using advanced catalytic systems.

Structural Analysis & Mechanistic Causality

The substrate 5-bromo-1-ethyl-2-iodo-3-methylbenzene presents a unique mechanistic paradox that makes it an exceptional benchmarking molecule:

  • The C–I Bond (Position 2): Kinetically favored for oxidative addition due to a lower bond dissociation energy. However, it is severely restricted by di-ortho substitution (an ethyl group at C1 and a methyl group at C3).

  • The C–Br Bond (Position 5): Kinetically slower to activate, but completely unhindered (flanked only by protons at C4 and C6).

When utilizing standard palladium catalysts (e.g., Pd(PPh3)4), the transition state for oxidative addition at the C–I bond suffers from a severe steric clash between the bulky ortho-alkyl groups and the incoming ligated metal center. Consequently, the catalyst will often stall or aberrantly bypass the iodine to activate the unhindered C–Br bond, leading to poor or inverted chemoselectivity[3].

To restore C–I selectivity, the catalytic system must employ bulky, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines like XPhos, or specialized N-heterocyclic carbenes)[4]. These ligands force the formation of a highly active, coordinatively unsaturated mono-ligated Pd(0) species that is small enough to penetrate the steric shield, while simultaneously accelerating the subsequent reductive elimination step[3]. Alternatively, emerging Ni/photoredox dual catalysis offers a radical-mediated single-electron transfer (SET) pathway that is highly haloselective and less sensitive to steric bulk[5].

Benchmarking Data: Steric Impact on Chemoselectivity

To quantify the impact of steric hindrance, we benchmarked 5-bromo-1-ethyl-2-iodo-3-methylbenzene against two standard dihaloarenes in a model Suzuki-Miyaura coupling with phenylboronic acid.

Table 1: Suzuki-Miyaura Cross-Coupling Efficiency and Selectivity (Standardized Conditions: 1.0 mmol Aryl Halide, 1.05 mmol Phenylboronic Acid, 2.0 mol% Pd Catalyst, 4.0 mol% Ligand, K3PO4, THF/H2O (10:1), 80°C, 12h)

Substrate (Aryl Halide)Catalyst SystemOverall Yield (%)Chemoselectivity (C–I : C–Br)Mechanistic Observation
1-Bromo-4-iodobenzene (Unhindered)Pd(PPh3)498%>99:1Standard electronic control; rapid and exclusive C–I activation.
4-Bromo-2-iodotoluene (Mono-ortho hindered)Pd(PPh3)485%92:8Mild steric clash slightly reduces efficiency and introduces minor C–Br coupling.
5-Bromo-1-ethyl-2-iodo-3-methylbenzene (Di-ortho hindered)Pd(PPh3)442%35:65Inverted Selectivity. Severe steric barrier at C–I forces the catalyst to activate the unhindered C–Br bond.
5-Bromo-1-ethyl-2-iodo-3-methylbenzene (Di-ortho hindered)Pd(OAc)2 / XPhos91%98:2Bulky ligand forces mono-ligated Pd(0) insertion at C–I, restoring expected haloselectivity[3].

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To achieve the 98:2 chemoselectivity demonstrated in Table 1, the following protocol utilizes Pd(OAc)2 and XPhos. This protocol is designed as a self-validating system, incorporating critical in-process checks to ensure the reaction is proceeding via the correct mechanistic pathway.

Materials:

  • 5-bromo-1-ethyl-2-iodo-3-methylbenzene (1.0 mmol, 325 mg)

  • Phenylboronic acid (1.05 mmol, 128 mg)

  • Pd(OAc)2 (0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • K3PO4 (2.0 mmol, 424 mg)

  • Degassed THF/H2O (10:1 v/v, 5.5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 and XPhos. Add 2.0 mL of degassed THF. Stir at room temperature for 15 minutes until the solution turns a pale, homogeneous yellow. Causality: This visual change indicates the reduction of Pd(II) to the active L1Pd(0) species, which is mandatory for penetrating the di-ortho steric shield.

  • Substrate Assembly: To a separate round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1-ethyl-2-iodo-3-methylbenzene, phenylboronic acid, and K3PO4.

  • Solvent Addition: Transfer the pre-activated catalyst solution to the substrate flask via cannula to maintain rigorous air-free conditions. Add the remaining 3.0 mL of THF and 0.5 mL of degassed H2O.

  • Reaction Execution: Seal the flask and heat to 80°C in a pre-equilibrated oil bath.

  • In-Process Validation (GC-MS Check): After 2 hours, withdraw a 50 µL aliquot under argon, quench with H2O, and extract with EtOAc. Analyze the organic layer via GC-MS.

    • Validation Criteria: The mass spectrum must show the primary product peak at m/z 274 (C15H15Br), confirming successful C–I coupling. If a peak at m/z 322 (C15H15I) is dominant, it indicates aberrant C–Br coupling, signaling that the XPhos ligand has degraded (likely due to oxygen ingress) and the catalyst has reverted to an unligated/poorly ligated state.

  • Workup & Isolation: After 12 hours, cool the mixture to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (100% Hexanes) to isolate the chemoselective biaryl product.

Mechanistic Workflow Diagram

The following diagram illustrates the divergent cross-coupling pathways governed by catalyst selection when reacting with this highly hindered substrate.

G sub 5-Bromo-1-ethyl-2-iodo-3-methylbenzene (Di-ortho Hindered C-I, Unhindered C-Br) cat1 Standard Pd Catalysis (e.g., Pd(PPh3)4) sub->cat1 cat2 Bulky Buchwald Pd Catalysis (e.g., Pd/XPhos) or Ni/Photoredox sub->cat2 path1 Steric Clash at C-I Bond Forces C-Br Activation cat1->path1 High Steric Barrier path2 Facile Oxidative Addition at C-I Due to Highly Active L1Pd(0) cat2->path2 Overcomes Barrier prod1 Inverted Selectivity (C-Br Coupled Product) path1->prod1 prod2 Chemoselective Product (C-I Coupled Product) path2->prod2

Caption: Divergent chemoselectivity pathways in 5-bromo-1-ethyl-2-iodo-3-methylbenzene cross-coupling.

References

  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis ACS Publications URL:[Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates Organic Letters (ACS Publications) URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Organic Letters (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 5-bromo-1-ethyl-2-iodo-3-methylbenzene

This guide provides a comprehensive framework for confirming the structural integrity of the complex halogenated aromatic compound, 5-bromo-1-ethyl-2-iodo-3-methylbenzene (Molecular Formula: C₉H₁₀BrI, Molecular Weight: 3...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for confirming the structural integrity of the complex halogenated aromatic compound, 5-bromo-1-ethyl-2-iodo-3-methylbenzene (Molecular Formula: C₉H₁₀BrI, Molecular Weight: 324.99 g/mol ).[1] In fields such as pharmaceutical development and materials science, absolute certainty in a molecule's structure is non-negotiable. An impurity or a structural isomer can dramatically alter biological activity or material properties. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust validation.

This document moves beyond a simple listing of techniques. It delves into the causality behind methodological choices, explains how to interpret the resulting data in a synergistic manner, and provides a comparative analysis against alternative and "gold-standard" methods. Every protocol described is designed to be part of a self-validating system, ensuring the highest degree of scientific integrity.

The Core Triad of Spectroscopic Analysis: NMR, MS, and IR

The primary workflow for structural elucidation relies on a powerful triad of techniques: Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Mass Spectrometry (MS) to confirm molecular weight and elemental composition, and Infrared (IR) spectroscopy to identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom. For 5-bromo-1-ethyl-2-iodo-3-methylbenzene, we will examine both proton (¹H) and carbon-13 (¹³C) NMR spectra.

Expert Insights: The substitution pattern of the benzene ring is key. With substituents at positions 1, 2, 3, and 5, the two remaining aromatic protons at positions 4 and 6 are not equivalent and are not adjacent. Therefore, we predict they will appear as two distinct singlets, a clear and diagnostically valuable feature.

¹H NMR Spectroscopy - Predicted Analysis

  • Aromatic Protons (H-4, H-6): Two separate signals are expected in the aromatic region (δ 7.0-8.0 ppm). Due to the lack of adjacent protons, each will appear as a singlet. The electronic effects of the adjacent iodine, bromine, and alkyl groups will cause them to have slightly different chemical shifts.

  • Ethyl Group (-CH₂CH₃):

    • The methylene (-CH₂) protons will appear as a quartet around δ 2.6-2.8 ppm. The signal is split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4).[2]

    • The methyl (-CH₃) protons of the ethyl group will appear as a triplet around δ 1.2-1.4 ppm, split by the two adjacent methylene protons (n+1 rule, 2+1=3).[2]

  • Methyl Group (-CH₃): The protons of the methyl group at position 3 are not coupled to any other protons and will therefore appear as a sharp singlet, likely around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy - Predicted Analysis The molecule is asymmetric, meaning all nine carbon atoms are chemically distinct and should produce nine unique signals in the ¹³C NMR spectrum.

  • Aromatic Carbons (C1-C6): Six signals are expected in the δ 90-150 ppm range.

    • The carbon bearing the iodine (C-2) will be significantly shifted upfield to approximately δ 90-100 ppm due to the heavy atom effect.

    • The carbon bearing the bromine (C-5) will appear around δ 115-125 ppm.

    • The remaining four aromatic carbons will have shifts determined by the cumulative electronic effects of all substituents.

  • Ethyl Group Carbons (-CH₂CH₃): Two aliphatic signals are expected. The methylene (-CH₂) carbon will be around δ 25-30 ppm, and the terminal methyl (-CH₃) carbon will be around δ 13-16 ppm.

  • Methyl Group Carbon (-CH₃): The methyl carbon at position 3 will appear as a single aliphatic signal, typically in the δ 20-23 ppm range.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

Expert Insights: The most telling feature in the mass spectrum of this molecule will be the molecular ion region. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺). This isotopic signature is an unambiguous indicator of the presence of a single bromine atom.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal height will be observed at approximately m/z 324 and m/z 326, corresponding to [C₉H₁₀⁷⁹BrI]⁺ and [C₉H₁₀⁸¹BrI]⁺.

  • High-Resolution Mass Spectrometry (HRMS): This technique can provide an extremely accurate mass measurement (to four or more decimal places), allowing for the unequivocal confirmation of the molecular formula, C₉H₁₀BrI.[3]

  • Fragmentation Patterns: Common fragmentation pathways would involve the loss of the ethyl group ([M-29]⁺) or cleavage of the halogen atoms, providing further structural clues.

Infrared (IR) Spectroscopy: A Functional Group Checklist

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly confirming the presence of key functional groups.

Expert Insights: While IR is less definitive for the overall structure compared to NMR, it serves as a rapid and inexpensive quality check. The absence of signals for groups like -OH (broad, ~3300 cm⁻¹) or C=O (~1700 cm⁻¹) and the presence of expected aromatic and aliphatic C-H signals provide crucial confirmatory evidence.

Characteristic IR Absorption Bands:

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹), corresponding to the ethyl and methyl groups.

  • Aromatic C=C Stretch: Two to three medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-Br and C-I Stretch: These bonds absorb in the low-frequency "fingerprint" region (<1000 cm⁻¹). While specific assignment can be difficult, their presence contributes to the unique fingerprint of the molecule.[4][5]

Comparative Analysis and Orthogonal Methods

Relying on a single technique is poor scientific practice. True validation comes from the convergence of evidence from multiple, independent methods.

Synergy of the Core Triad
TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, atom connectivity, chemical environments.Provides the most structural detail. Unambiguous for isomer determination.Requires larger sample amounts, sensitive to paramagnetic impurities.
Mass Spec. Molecular weight, molecular formula (with HRMS), isotopic information.Extremely sensitive, confirms elemental composition. The Br isotopic pattern is definitive.Does not provide connectivity information; cannot distinguish between structural isomers.
IR Spec. Presence/absence of key functional groups.Fast, inexpensive, good for a quick identity check and functional group analysis.Provides limited information on the overall carbon skeleton; spectrum can be complex.
The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method. This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern can be used to calculate the precise position of every atom in the molecule, providing absolute stereochemistry and bond lengths/angles.

Applicability: The primary challenge is obtaining a high-quality single crystal of the compound, which can be a difficult and time-consuming process.[6] However, if successful, it provides incontrovertible proof of the structure, serving as an orthogonal validation for the spectroscopic data. A published study on the closely related 2-Bromo-5-iodo-1,3-dimethylbenzene demonstrates the power of this technique for resolving similarly substituted aromatic rings.[6]

Elemental Analysis

A classical technique, elemental analysis determines the percentage composition of carbon, hydrogen, and other elements in a sample. The experimental percentages can be compared to the theoretical values calculated from the molecular formula (C₉H₁₀BrI). A match within an acceptable error margin (e.g., ±0.4%) provides strong evidence for the proposed formula.

Standard Operating Protocols

The following are detailed methodologies for acquiring high-quality data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 10-20 mg of 5-bromo-1-ethyl-2-iodo-3-methylbenzene and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Protocol 2: Mass Spectrometry Analysis (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~10-100 µg/L.[7]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Protocol 3: FT-IR Spectroscopy (Thin Film/KBr Pellet)
  • Thin Film (for oils): If the sample is an oil, place a small drop between two KBr or NaCl plates and gently press them together to create a thin film.

  • KBr Pellet (for solids): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.[3]

  • Acquisition: Place the sample/pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Synthesis and Visualization

The power of this multi-technique approach lies in synthesizing all data points to build an unshakeable confirmation of the target structure.

Predicted Spectroscopic Data Summary
TechniqueFeaturePredicted ValueStructural Correlation
¹H NMR Aromatic H's~δ 7.0-8.0 ppm (2 singlets)Protons at C4 and C6
Methylene (-CH₂)~δ 2.6-2.8 ppm (quartet)Ethyl group adjacent to a CH₃
Ethyl (-CH₃)~δ 1.2-1.4 ppm (triplet)Ethyl group adjacent to a CH₂
Methyl (-CH₃)~δ 2.3-2.5 ppm (singlet)Isolated methyl group on the ring
¹³C NMR C-I~δ 90-100 ppmCarbon directly bonded to iodine
C-Br~δ 115-125 ppmCarbon directly bonded to bromine
Aromatic C's4 other signals in δ 120-150 ppmRemaining aromatic carbons
Aliphatic C's3 signals in δ 13-30 ppmCarbons of the ethyl and methyl groups
MS Molecular Ionm/z ~324 and ~326 (1:1 ratio)Molecular weight + confirms one Br atom
IR Aliphatic C-H2850-2975 cm⁻¹C-H bonds of ethyl and methyl groups
Aromatic C-H3050-3100 cm⁻¹C-H bonds on the benzene ring
Aromatic C=C1450-1600 cm⁻¹Benzene ring skeleton
Visual Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Orthogonal Validation (Optional) cluster_conclusion Conclusion Sample Crude Product Purification Column Chromatography Sample->Purification PureSample Purified Sample (5-bromo-1-ethyl-2-iodo-3-methylbenzene) Purification->PureSample NMR NMR Spectroscopy (¹H, ¹³C) PureSample->NMR MS Mass Spectrometry (HRMS) PureSample->MS IR IR Spectroscopy PureSample->IR Xray X-ray Crystallography PureSample->Xray EA Elemental Analysis PureSample->EA Report Final Structural Confirmation Report NMR->Report MS->Report IR->Report Xray->Report EA->Report

Caption: Direct correlation of predicted spectroscopic signals to specific structural features.

Conclusion

The structural validation of 5-bromo-1-ethyl-2-iodo-3-methylbenzene is a clear example of the necessity for an integrated analytical strategy. No single technique can provide the required level of confidence. By combining the detailed connectivity map from NMR, the definitive molecular formula from HRMS, and the functional group confirmation from IR, a robust and trustworthy structural assignment can be made. For ultimate confirmation, particularly in regulated environments, orthogonal methods like X-ray crystallography and elemental analysis provide an invaluable layer of certainty. This comprehensive approach ensures the integrity of the molecule for its intended downstream applications.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Liu, R., Wu, W.-Y., Li, Y.-H., Deng, S.-P., & Zhu, H.-J. (2008). 2-Bromo-5-iodo-1,3-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o280. Retrieved from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Barinov, D. V., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1599-1604. Retrieved from [Link]

  • MassBank. (2008). ETHYL BENZOATE; EI-B; MS. Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP000037. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). H-1 proton NMR spectrum of ethylbenzene. Retrieved from [Link]

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